molecular formula C5H4NO2S- B8383156 3-Amino-2-thiophenecarboxylate

3-Amino-2-thiophenecarboxylate

Cat. No.: B8383156
M. Wt: 142.16 g/mol
InChI Key: CQSJDKGNONPQOQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C5H4NO2S- and its molecular weight is 142.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4NO2S-

Molecular Weight

142.16 g/mol

IUPAC Name

3-aminothiophene-2-carboxylate

InChI

InChI=1S/C5H5NO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H,7,8)/p-1

InChI Key

CQSJDKGNONPQOQ-UHFFFAOYSA-M

Canonical SMILES

C1=CSC(=C1N)C(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Amino-2-Thiophenecarboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Thiophene Scaffold - A Privileged Motif in Modern Drug Discovery

To the dedicated researchers, scientists, and professionals in drug development, this guide serves as a comprehensive technical resource on the synthesis and characterization of 3-amino-2-thiophenecarboxylate esters. These five-membered heterocyclic compounds are not merely synthetic intermediates; they are crucial building blocks in the architecture of a diverse array of biologically active molecules. From anti-inflammatory agents to potent kinase inhibitors, the thiophene core is a privileged scaffold, offering a unique combination of electronic properties and structural rigidity that is highly valued in medicinal chemistry. This document is designed to provide not just a set of instructions, but a deeper understanding of the underlying principles, practical considerations, and critical analytical techniques essential for the successful synthesis and validation of this important class of compounds.

Strategic Importance in Medicinal Chemistry

The 3-amino-2-thiophenecarboxylate framework is a cornerstone in the synthesis of numerous pharmaceuticals and agrochemicals. Its utility stems from the versatile reactivity of the amino and ester functional groups, which allows for the construction of more complex molecular architectures.

Notably, this scaffold is a key precursor in the synthesis of:

  • Thienopyrimidines: This class of fused heterocycles is prominent in the development of kinase inhibitors for oncology. The thienopyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of various kinases.[1][2] For instance, derivatives are being investigated as inhibitors for Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3K).[1][3][4]

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): A prominent example is the synthesis of Tenoxicam, where the 3-amino-2-thiophenecarboxylate core is elaborated to form the thienobenzothiazine structure responsible for its anti-inflammatory properties.[5]

  • Agrochemicals: This versatile intermediate is also employed in the production of herbicides such as thiophenesulfuron.[5]

The inherent biological activity of many 2-aminothiophene derivatives, including antimicrobial, anticancer, and anti-inflammatory properties, further underscores the importance of mastering their synthesis.[6]

Synthesis of 3-Amino-2-Thiophenecarboxylates: The Gewald Reaction

The most prevalent and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[7] This one-pot synthesis is valued for its operational simplicity and the ready availability of starting materials.

The Underlying Mechanism: A Stepwise Perspective

The Gewald reaction is generally understood to proceed through a sequence of three key steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between a ketone or aldehyde and an active methylene compound, such as an α-cyanoester (e.g., methyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate.[5][7][8]

  • Sulfur Addition: Elemental sulfur then adds to the α,β-unsaturated nitrile. The exact mechanism of this step is complex and is thought to involve the formation of a sulfur-adduct at the β-carbon.[8][9]

  • Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group. This is followed by tautomerization to yield the final, stable 2-aminothiophene product.[7][10]

The overall thermodynamic driving force for the reaction is the formation of the aromatic thiophene ring.[8]

DOT source for Gewald Reaction Mechanism

Gewald_Mechanism Gewald Reaction Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition cluster_2 Cyclization & Tautomerization Ketone Ketone Unsaturated_Nitrile α,β-Unsaturated Nitrile Ketone->Unsaturated_Nitrile Base Alpha_Cyanoester α-Cyanoester Alpha_Cyanoester->Unsaturated_Nitrile Sulfur_Adduct Sulfur Adduct Unsaturated_Nitrile->Sulfur_Adduct Sulfur Addition Sulfur Elemental Sulfur (S8) Sulfur->Sulfur_Adduct Cyclized_Intermediate Cyclized Intermediate Sulfur_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product 2-Aminothiophene Cyclized_Intermediate->Final_Product Tautomerization

A simplified workflow of the Gewald reaction mechanism.
Field-Proven Experimental Protocol: Synthesis of Methyl 3-amino-4,5-dimethyl-2-thiophenecarboxylate

Materials:

  • Butan-2-one

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine (base)

  • Ethanol (solvent)

  • Hexane (for recrystallization)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Melting point apparatus

  • TLC setup

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add butan-2-one (1.44 g, 20 mmol), methyl cyanoacetate (1.98 g, 20 mmol), and elemental sulfur (0.64 g, 20 mmol).

  • Solvent and Catalyst Addition: Add 20 mL of ethanol to the flask. While stirring at room temperature, add morpholine (1.74 g, 20 mmol) dropwise to the reaction mixture.

  • Reaction Execution: Heat the mixture to a gentle reflux (approximately 78°C) with continuous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane, to yield the pure methyl 3-amino-4,5-dimethyl-2-thiophenecarboxylate as a solid.

Expert Insight: The choice of base is critical and can significantly impact the reaction rate and yield. While morpholine is effective, other bases such as piperidine or triethylamine can also be used.[11] For sterically hindered ketones, a two-step procedure, where the Knoevenagel condensation is performed first, followed by the addition of sulfur and base, may be more effective.

Comprehensive Characterization: A Self-Validating System

Thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized 3-amino-2-thiophenecarboxylate. A combination of spectroscopic and physical methods provides a self-validating system.

Physical and Spectroscopic Data

The following table summarizes the key physical and spectroscopic data for the parent compound, methyl 3-amino-2-thiophenecarboxylate.

Property Value Source(s)
Molecular Formula C₆H₇NO₂S[12]
Molecular Weight 157.19 g/mol [12]
Appearance White to beige-brown crystalline powder[13]
Melting Point 62-64 °C[14][15]
Boiling Point 100-102 °C at 0.1 mmHg[15]
¹H NMR (CDCl₃, ppm) δ 7.26 (d, 1H, thiophene-H), 6.53 (d, 1H, thiophene-H), 5.5 (br s, 2H, -NH₂), 3.82 (s, 3H, -OCH₃)[16]
¹³C NMR (CDCl₃, ppm) Assignments may vary slightly based on solvent and reference. Expected signals around: δ 165 (C=O), 150 (C-NH₂), 125 (thiophene-CH), 115 (thiophene-CH), 105 (C-CO₂Me), 51 (-OCH₃)[17]
IR (cm⁻¹) ~3400-3200 (N-H stretching), ~1680 (C=O stretching), ~1620 (N-H bending), ~1550-1400 (aromatic C=C stretching)[18]
Mass Spectrum (EI) m/z 157 (M⁺), 126 ([M-OCH₃]⁺), 125 ([M-CH₃OH]⁺)[18]
Interpreting the Data: A Scientist's Perspective
  • ¹H NMR: The two doublets in the aromatic region are characteristic of the adjacent protons on the thiophene ring. The broad singlet around 5.5 ppm is indicative of the amino protons, and its integration should correspond to two protons. The sharp singlet at approximately 3.8 ppm corresponds to the three protons of the methyl ester group.

  • ¹³C NMR: The spectrum should display six distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal. The four sp² carbons of the thiophene ring will appear in the aromatic region, with the carbon attached to the amino group being significantly shielded. The methyl carbon of the ester will be the most upfield signal.

  • IR Spectroscopy: The presence of a primary amine is confirmed by the two N-H stretching bands in the 3400-3200 cm⁻¹ region. A strong absorption band around 1680 cm⁻¹ is characteristic of the ester carbonyl group.

  • Mass Spectrometry: In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) should be observed at m/z 157. Common fragmentation patterns include the loss of the methoxy group (-OCH₃) to give a peak at m/z 126, and the loss of methanol (-CH₃OH) to give a peak at m/z 125.[6][19]

Troubleshooting and Impurity Profile

A common challenge in the Gewald reaction is the formation of byproducts. Unreacted starting materials or the intermediate α,β-unsaturated nitrile may be present if the reaction does not go to completion.[11] Purification by recrystallization or column chromatography is often necessary to obtain a product of high purity. The purity can be readily assessed by ¹H NMR spectroscopy and HPLC.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 3-amino-2-thiophenecarboxylates and the reagents used in their synthesis.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][20]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[20]

  • Hazards: Methyl 3-amino-2-thiophenecarboxylate is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[18] Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13]

Conclusion and Future Outlook

The 3-amino-2-thiophenecarboxylate scaffold continues to be a highly valuable and versatile building block in the development of new chemical entities with therapeutic potential. The Gewald reaction remains a cornerstone of its synthesis, offering an efficient and adaptable route to a wide range of derivatives. A thorough understanding of the reaction mechanism, meticulous execution of the experimental protocol, and comprehensive characterization are essential for the successful and reproducible synthesis of these important intermediates. As our understanding of disease pathways deepens, the strategic derivatization of the 3-amino-2-thiophenecarboxylate core will undoubtedly lead to the discovery of novel and more effective therapeutic agents.

References

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An In-depth Technical Guide to Methyl 3-Amino-2-thiophenecarboxylate: A Cornerstone for Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Thiophene Building Block

In the landscape of medicinal chemistry, the strategic value of a molecular scaffold is often measured by its versatility, reactivity, and ability to give rise to diverse structures with significant biological activity. Methyl 3-amino-2-thiophenecarboxylate (CAS No. 22288-78-4), a polysubstituted aminothiophene, exemplifies these qualities. While a simple molecule in its own right, it serves as a critical starting material and key intermediate in the synthesis of a multitude of complex heterocyclic compounds.[1][2] Its structure, featuring a thiophene ring substituted with both a nucleophilic amino group and an electrophilic methyl ester, provides a unique combination of reactive sites. This duality allows for a wide array of chemical transformations, making it an indispensable tool for drug discovery programs targeting a range of therapeutic areas, from infectious diseases and oncology to central nervous system disorders.[2][3] This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, offering field-proven insights for researchers looking to leverage this powerful scaffold.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is fundamental to its effective use in a laboratory setting. Methyl 3-amino-2-thiophenecarboxylate is typically a solid at room temperature, appearing as a white to beige or brown crystalline powder.[2] It exhibits limited solubility in water but is readily soluble in common organic solvents, facilitating its use in a variety of reaction conditions.[1][4]

Table 1: Physicochemical Properties of Methyl 3-Amino-2-thiophenecarboxylate
PropertyValueSource(s)
CAS Number 22288-78-4[2][5]
Molecular Formula C₆H₇NO₂S[2][5]
Molecular Weight 157.19 g/mol [2][5]
Appearance White to gray to brown powder/crystal[2]
Melting Point 62-68 °C[2][4]
Boiling Point 100-102 °C @ 0.1 mmHg[2][4]
Solubility Slightly soluble in water; Soluble in organic solvents[1][4][6]
pKa (Predicted) 1.86 ± 0.10[1][4]
Safety and Handling

As with any laboratory chemical, proper handling is paramount. Methyl 3-amino-2-thiophenecarboxylate is classified as a hazardous substance, known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[5][7]

  • GHS Hazard Codes: H315, H319, H335[5]

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a dust mask.[7] Avoid inhalation of dust and contact with skin and eyes.[5]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere as it can be air sensitive.[1][4] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[7]

Synthesis: The Gewald Reaction as the Gateway

The most prominent and efficient method for synthesizing 2-aminothiophenes, including the title compound, is the Gewald reaction .[8][9] This multicomponent condensation reaction is valued for its operational simplicity, use of readily available starting materials, and its ability to construct the substituted thiophene ring in a single step.[9]

The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[9] For the synthesis of Methyl 3-amino-2-thiophenecarboxylate, the key precursors are methyl cyanoacetate and an α-mercaptoaldehyde or ketone equivalent, which react with sulfur.

Mechanism and Rationale

The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene group of the cyanoacetate, catalyzed by a base (e.g., triethylamine or morpholine).[10] This is followed by the addition of elemental sulfur to the intermediate. The subsequent intramolecular cyclization and tautomerization, driven by the formation of the stable aromatic thiophene ring, yields the final 2-aminothiophene product.[10] The choice of a base is critical; it must be strong enough to deprotonate the active methylene compound but not so strong as to cause unwanted side reactions.

Detailed Experimental Protocol: Synthesis via Modified Gewald Reaction

This protocol is a representative example for the synthesis of 2-aminothiophenes and is adapted from established methodologies.[11][12]

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve methyl cyanoacetate (1.0 eq) and 1,4-dithiane-2,5-diol (0.5 eq, serves as a mercaptoacetaldehyde precursor) in methanol.

  • Reaction Initiation: Add elemental sulfur (1.1 eq) to the mixture.

  • Base Addition: While stirring vigorously, add triethylamine (1.5 eq) dropwise to the suspension at a rate that maintains a gentle reflux. The choice of triethylamine is strategic; it is a sufficiently strong, non-nucleophilic base that effectively catalyzes the initial condensation without interfering with the ester functionality.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature and pour it into ice-water. The crude product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or methanol to yield the final Methyl 3-amino-2-thiophenecarboxylate as a crystalline solid.

Reactivity and Applications in Drug Discovery

The synthetic utility of Methyl 3-amino-2-thiophenecarboxylate stems from the orthogonal reactivity of its functional groups. The amino group acts as a potent nucleophile, while the ester group is an electrophilic handle, and the thiophene ring itself can undergo electrophilic substitution. This versatility makes it a cornerstone for building fused heterocyclic systems of high medicinal value.[2]

Caption: Key reactivity pathways of Methyl 3-Amino-2-thiophenecarboxylate.

Gateway to Thienopyrimidines: A Privileged Scaffold

Perhaps the most significant application of this compound is in the synthesis of thienopyrimidines .[3][13] This fused heterocyclic system is considered a "privileged scaffold" in medicinal chemistry due to its structural similarity to purine bases, allowing it to interact with a wide range of biological targets.[3] The reaction of Methyl 3-amino-2-thiophenecarboxylate with various reagents like formamide, urea, or guanidine can lead to the formation of the pyrimidine ring fused to the thiophene core.

Thienopyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including:

  • Anticancer Agents: Many thienopyrimidines function as potent kinase inhibitors, targeting dysfunctional cell signaling pathways in cancer cells.[11][14]

  • Anti-infective Agents: The scaffold is central to compounds with antibacterial, antifungal, and antiviral properties.[3][13][15]

  • CNS and Cardiovascular Drugs: Derivatives are explored as receptor antagonists and enzyme inhibitors for various other therapeutic indications.[2][11]

Synthesis_Workflow cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization & Application A α-Cyanoester (Methyl Cyanoacetate) C Gewald Reaction (Base Catalysis) A->C B Carbonyl Compound + Elemental Sulfur B->C D Methyl 3-Amino- 2-thiophenecarboxylate C->D E Condensation / Cyclization (e.g., with Formamide) D->E F Thienopyrimidine Core E->F G Further Functionalization (SAR Exploration) F->G H Active Pharmaceutical Ingredients (APIs) G->H

Caption: General workflow from Gewald synthesis to API development.

Role in Approved Pharmaceuticals

The thiophene motif is present in numerous marketed drugs. For instance, derivatives of aminothiophenes are crucial intermediates in the synthesis of the atypical antipsychotic Olanzapine and the local anesthetic Articaine .[16][17][18] While the exact CAS number 22288-78-4 may not be a direct precursor in all patented routes, the underlying aminothiophene carboxylate structure is fundamental to the construction of the thieno[2,3-b][1][6]benzodiazepine core of Olanzapine.[17][19] This underscores the industrial relevance of this class of compounds and the synthetic strategies developed around them.

Conclusion

Methyl 3-amino-2-thiophenecarboxylate, CAS 22288-78-4, is far more than a simple chemical intermediate. It is a versatile and powerful building block that provides an efficient entry point into medicinally rich chemical space, most notably the thienopyrimidines. Its predictable reactivity, accessible synthesis via the robust Gewald reaction, and proven track record in the generation of bioactive molecules secure its place as a staple compound in the toolkit of medicinal chemists and drug development professionals. A comprehensive understanding of its chemistry is essential for unlocking its full potential in the design and synthesis of next-generation therapeutics.

References

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3-Amino-2-thiophenecarboxylate: A Heterocyclic Pivot for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

3-Amino-2-thiophenecarboxylate (specifically its methyl ester, CAS 22288-78-4 ) serves as a foundational "privileged scaffold" in modern medicinal chemistry. Its structural utility lies in its ability to mimic the anthranilic acid (2-aminobenzoic acid) core while offering distinct electronic properties and reduced metabolic liability.

This guide details the technical application of this building block, focusing on its primary role as a precursor to thieno[2,3-d]pyrimidines —bioisosteres of quinazolines widely used in kinase inhibitor development (e.g., EGFR, PI3K/mTOR targets). We provide validated synthetic protocols, mechanistic insights, and divergent synthesis strategies for researchers in oncology and inflammation therapeutic areas.

Chemical Profile & Structural Logic[1][2][3]

PropertySpecification
IUPAC Name Methyl 3-amino-2-thiophenecarboxylate
CAS Number 22288-78-4
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 72–73 °C
Key Functionality Ortho-amino ester (Push-Pull system)
Storage 2-8°C, under inert atmosphere (Air sensitive)

Why this Scaffold? The ortho-amino ester motif provides a pre-organized "jaws" conformation, facilitating cyclocondensation reactions. Unlike its benzene analogue (anthranilate), the thiophene ring is electron-rich (π-excessive), making the C-2 position highly susceptible to electrophilic attack if not protected, while the amine at C-3 is nucleophilic but less basic than aniline due to resonance into the ester.

Synthetic Accessibility: The Gewald Reaction

The most robust method for accessing this scaffold is the Gewald Reaction . While the classic 3-component Gewald uses elemental sulfur, the Modified Gewald using 1,4-dithiane-2,5-diol (a mercaptoacetaldehyde dimer surrogate) is preferred for the unsubstituted 3-amino-2-thiophenecarboxylate core to avoid complex workups and improve regioselectivity.

Experimental Protocol: Modified Gewald Synthesis

Objective: Synthesis of Methyl 3-amino-2-thiophenecarboxylate.

Reagents:

  • Methyl cyanoacetate (1.0 equiv)

  • 1,4-Dithiane-2,5-diol (0.5 equiv)

  • Triethylamine (TEA) (catalytic to stoichiometric)

  • Methanol (Solvent)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve methyl cyanoacetate (10 mmol) in methanol (20 mL).

  • Addition: Add 1,4-dithiane-2,5-diol (5 mmol). Note: The dimer dissociates in solution to generate in situ mercaptoacetaldehyde.

  • Catalysis: Add Triethylamine (0.5 mL) dropwise. The reaction is exothermic; ensure temperature control (< 40°C) initially.

  • Reaction: Heat the mixture to mild reflux (60°C) for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3) for the disappearance of the cyanoacetate.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄. Recrystallize from cold ethanol or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

  • Yield: Expect 60–75% yield of pale yellow crystals.

Mechanistic Pathway (Gewald Variant)

The reaction proceeds via a Knoevenagel condensation followed by an intramolecular Thorpe-Ziegler cyclization.

GewaldMechanism Dithiane 1,4-Dithiane-2,5-diol Mercapto Mercaptoacetaldehyde (In Situ) Dithiane->Mercapto Dissociation (MeOH) Inter1 Thio-Aldol Intermediate Mercapto->Inter1 + Cyano / TEA Cyano Methyl Cyanoacetate Inter2 Dihydrothiophene Intermediate Inter1->Inter2 Knoevenagel Condensation Product Methyl 3-Amino- 2-thiophenecarboxylate Inter2->Product Cyclization & Tautomerization

Figure 1: Mechanistic flow of the Modified Gewald Reaction using dithiane dimer.

Divergent Reactivity & Scaffold Utilization

The 3-amino-2-thiophenecarboxylate core is a "divergent node." The primary application is the synthesis of fused bicyclic systems, specifically thieno[2,3-d]pyrimidines .

Pathway A: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

This transformation creates the core scaffold found in many PI3K and EGFR inhibitors. The pyrimidine ring is annealed onto the thiophene.[1]

Protocol: Cyclization with Formamide

  • Mix: Combine Methyl 3-amino-2-thiophenecarboxylate (1.0 g) with Formamide (10 mL).

  • Heat: Heat the mixture to 180–190°C. Critical Step: High temperature is required to drive the condensation and subsequent elimination of methanol.

  • Duration: Maintain heating for 4–6 hours.

  • Quench: Cool the reaction mixture to room temperature. Pour into ice-cold water (50 mL).

  • Isolation: The product, Thieno[2,3-d]pyrimidin-4(3H)-one , will precipitate as a solid.[2] Filter, wash with water, and dry.[2]

  • Yield: Typical yields are 70–85%.

Advanced Functionalization: The resulting "one" (lactam) can be converted to the 4-chloro derivative using POCl₃, which then allows for S_NAr displacement with various amines to generate a library of kinase inhibitors.

Pathway B: Sandmeyer-Type Halogenation

The 3-amino group can be converted to a halogen (Cl, Br, I) to access 3-halo-2-thiophenecarboxylates , which are precursors for Suzuki-Miyaura couplings.

  • Reagents: NaNO₂, HX (HCl/HBr), CuX.

  • Condition: 0°C diazotization followed by room temperature Sandmeyer displacement.

  • Note: Thiophene diazonium salts are less stable than benzenediazonium salts; rapid addition of the copper halide is recommended.

Pathway C: Sulfonylurea Synthesis (Agrochemicals)

Reaction of the amino group with sulfonyl isocyanates yields sulfonylureas. This is the route to Thifensulfuron-methyl , a potent herbicide.

Divergence Core Methyl 3-Amino- 2-thiophenecarboxylate ThienoPy Thieno[2,3-d]pyrimidin-4-one (Kinase Inhibitor Core) Core->ThienoPy + Formamide (Cyclization) HaloThio 3-Halo-thiophene-2-ester (Coupling Partner) Core->HaloThio NaNO2 / CuX (Sandmeyer) Sulfonyl Thienyl Sulfonylureas (Herbicides/Agro) Core->Sulfonyl + R-SO2-NCO Tenoxicam Tenoxicam (NSAID) Core->Tenoxicam Multi-step: 1. Sarcosine 2. Cyclization

Figure 2: Divergent synthesis pathways from the central building block.

Case Studies in Medicinal Chemistry

Bioisosterism: Quinazoline vs. Thienopyrimidine

In drug design, replacing a benzene ring with a thiophene (thiophene-for-benzene isosterism) often improves potency and solubility.

  • Quinazoline: Found in Gefitinib/Erlotinib (EGFR inhibitors).

  • Thienopyrimidine: Found in GDC-0941 (Pictilisib) .[3][4][1]

  • Advantage: The thiophene sulfur acts as a hydrogen bond acceptor, potentially interacting with specific residues (e.g., Cys) in the kinase ATP-binding pocket that the benzene ring cannot.

Tenoxicam (NSAID)

Tenoxicam is a non-steroidal anti-inflammatory drug belonging to the oxicam class.[5]

  • Synthesis Route: Methyl 3-amino-2-thiophenecarboxylate is condensed with sarcosine methyl ester, cyclized to the thienothiazine ring, and finally coupled with 2-aminopyridine.

  • Role: The thiophene ring confers a distinct metabolic profile compared to the benzothiazine core of Piroxicam.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Gewald Incomplete condensation or excessive heat causing polymerization.Use fresh 1,4-dithiane-2,5-diol. Keep temp <60°C. Ensure amine base is dry.
Darkening of Product Oxidation of the amino group.Store under Nitrogen/Argon. Recrystallize with activated charcoal.
Incomplete Cyclization Water present in formamide reaction.Use dry formamide. Increase temp to 180°C to distill off methanol byproduct.
Diazotization Failure Instability of thiophene diazonium salt.Keep temp strictly at 0°C. Do not isolate the diazonium salt; react in situ immediately.

References

  • Gewald Reaction Mechanism & Scope

    • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. Link

  • Thienopyrimidine Synthesis Protocol

    • Lei, H., et al. (2014). Synthesis of N-methylthieno[2,3-d]pyrimidin-4-amine. Atlantis Press. Link

  • Tenoxicam Synthesis

    • Xie, J. H., & Hu, Y. Z. (2003).[6] Synthesis of tenoxicam, a nonsteroidal antiinflammatory drug.[6][5][7] Chinese Pharmaceutical Journal.[6] Link

  • Sandmeyer Reaction on Heterocycles

    • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.[8] Link

  • General Reactivity & Safety

    • PubChem. (n.d.). Methyl 3-amino-2-thiophenecarboxylate (CID 89652).[9] Link

Sources

stability and storage conditions for methyl 3-amino-2-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

Methyl 3-amino-2-thiophenecarboxylate (MATC), CAS 22288-78-4, is a critical heterocyclic building block utilized in the synthesis of non-steroidal anti-inflammatory drugs (e.g., Tenoxicam), agrochemicals (e.g., Thifensulfuron), and advanced conductive polymers.[1][2][3][4][5][6]

While structurally robust enough for standard bench work, MATC exhibits specific sensitivities to oxidative stress (driven by the electron-rich amino group) and hydrolytic cleavage (targeted at the methyl ester).[2][5] This guide defines the physicochemical boundaries for its stability and provides a self-validating protocol for long-term storage to maintain purity >99%.

Physicochemical Stability Profile

The stability of MATC is dictated by the interplay between its electron-donating amino group and the electron-withdrawing ester functionality on the thiophene ring.[2][5]

PropertyValue / CharacteristicStability Implication
CAS Number 22288-78-4Unique Identifier
Molecular Formula C₆H₇NO₂SMW: 157.19 g/mol
Physical State Crystalline PowderHigh surface area increases exposure to air/moisture.[2][3][5]
Color White to Beige/BrownCritical Indicator: Darkening indicates oxidation/polymerization.[2][5]
Melting Point 62–64 °CLow MP requires protection from heat to prevent sintering.[2][5]
pKa (Predicted) ~1.86 (Conjugate acid)Weak base; amine is less basic than aniline but still nucleophilic.[2][5]
Solubility DMSO, Methanol, ChloroformHydrophobic; sparingly soluble in water.[2]
Light Sensitivity HighUV light accelerates photo-oxidation of the thiophene ring.[2][5]

Mechanisms of Degradation

To preserve MATC, one must mitigate three primary degradation vectors: Oxidative Coupling , Ester Hydrolysis , and Thermal Decarboxylation .[2]

Degradation Pathways[2][5]
  • Oxidation (Air/Light): The C3-amino group is susceptible to radical formation and oxidation, leading to N-oxides or azo-dimerization.[2][5] This results in the characteristic "browning" of the sample.[2][5]

  • Hydrolysis (Moisture): The C2-methyl ester is labile under acidic or basic conditions (catalyzed by ambient moisture and trace impurities), reverting to 3-amino-2-thiophenecarboxylic acid and methanol.[2][5]

  • Thermal Stress: Prolonged exposure to temperatures >40°C can induce decarboxylation of the free acid (if present) or sintering of the bulk solid.[2]

MATC_Degradation MATC Methyl 3-amino-2-thiophenecarboxylate (Active API Intermediate) Oxidation Oxidative Degradation (N-Oxides / Azo-Dimers) MATC->Oxidation O₂ / UV Light (Browning) Hydrolysis Hydrolysis Product (3-Amino-2-thiophenecarboxylic acid) MATC->Hydrolysis H₂O / H⁺ or OH⁻ (Moisture) Decarb Decarboxylation (3-Aminothiophene - Unstable) Hydrolysis->Decarb Heat (>60°C)

Figure 1: Primary degradation pathways for MATC showing oxidative and hydrolytic risks.[2][5]

Storage & Handling Master Protocol

This protocol is designed to be self-validating : if the material changes color or aggregates, the protocol has been breached.[2][5]

Optimal Storage Conditions
  • Temperature: 2–8°C (Refrigerated).

    • Rationale: Reduces the kinetic rate of hydrolysis and oxidation (Arrhenius equation).[2][5] While stable at room temperature for short periods (<2 weeks), long-term storage requires refrigeration.[2][5]

  • Atmosphere: Inert Gas (Argon or Nitrogen). [5]

    • Rationale: Displaces oxygen to prevent amine oxidation.[2][5] Argon is preferred as it is heavier than air and forms a "blanket" over the crystals.[2][5]

  • Container: Amber Glass Vial with Teflon-lined Cap.

    • Rationale: Amber glass blocks UV light.[2][5] Teflon (PTFE) liners prevent leaching of plasticizers and provide a superior moisture barrier compared to standard polyethylene liners.[2][5]

Handling Workflow (Step-by-Step)
  • Equilibration: Before opening a refrigerated vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold vial in humid air causes immediate water condensation on the hygroscopic solid, accelerating hydrolysis.[2][5]

  • Aliquotting: Avoid repeated freeze-thaw cycles. Aliquot the bulk material into single-use amber vials under an inert atmosphere (Glovebox or Glovebag).

  • Resealing: Flush the headspace with Argon before tightening the cap.[2][5] Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant (e.g., Drierite) for added security.[2][5]

Storage_Workflow Start Receive MATC Shipment Check Visual QC: Is powder White/Beige? Start->Check Reject REJECT: Brown/Sticky = Degraded Check->Reject No Accept ACCEPT Check->Accept Yes Aliquot Aliquot under Argon/N₂ (Avoid repeated opening) Accept->Aliquot Pack Pack in Amber Vials (Teflon-lined caps) Aliquot->Pack Store Store at 2-8°C Secondary container w/ Desiccant Pack->Store Use Usage: Warm to RT in Desiccator BEFORE opening Store->Use Use->Store Purge Headspace with Argon

Figure 2: Decision logic and workflow for receiving, packaging, and accessing MATC to ensure integrity.

Quality Control & Analytics

To validate the stability of your stock, use the following analytical methods.

Visual Inspection (First Line of Defense)
  • Pass: Free-flowing crystalline powder, white to light beige.[2][5]

  • Fail: Dark brown/black color, clumping, or liquid formation (deliquescence).[2]

HPLC Method (Purity Assay)

A reverse-phase method is recommended to separate the ester from the hydrolyzed acid and oxidation byproducts.[2][5]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[2][5]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[2][5]

  • Mobile Phase B: Acetonitrile.[2][5][7]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Thiophene absorption) and 210 nm .[2][5]

  • Retention Time: The methyl ester is less polar and will elute after the carboxylic acid degradation product.[2][5]

Thin Layer Chromatography (TLC)

For rapid bench checks:

  • Stationary Phase: Silica Gel 60 F254.[2][5]

  • Mobile Phase: Hexanes : Ethyl Acetate (3:1 v/v).[2][5]

  • Visualization: UV lamp (254 nm) or Iodine stain (brown spots).[2][5]

  • Rf Values: The ester will have a higher Rf (~0.5-0.6) than the free acid (Rf < 0.1, stays near baseline).[2][5]

Safety & Emergency Procedures

Hazard Classifications (GHS):

  • H302: Harmful if swallowed.[2][5][8]

  • H315/H319: Causes skin and serious eye irritation.[2][5][8]

  • H335: May cause respiratory irritation.[2][5][8]

Handling Precautions:

  • Always manipulate in a chemical fume hood to avoid inhalation of dust.[2][5]

  • Wear nitrile gloves and safety goggles.[2][5]

  • Spill Cleanup: Sweep up carefully to avoid dust generation.[2][5] Neutralize surface with a mild detergent; do not use strong oxidizers (e.g., bleach) as this may react violently with the amine residue.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89652, Methyl 3-amino-2-thiophenecarboxylate.[2][5] Retrieved from [Link][2][5]

Sources

Methodological & Application

using 3-amino-2-thiophenecarboxylate in thienopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for medicinal chemists and process scientists. It addresses the specific regiochemical utility of methyl 3-amino-2-thiophenecarboxylate in synthesizing thieno[3,2-d]pyrimidine scaffolds—a critical bioisostere in modern kinase inhibitor discovery.

Starting Material: Methyl 3-amino-2-thiophenecarboxylate CAS: 22288-78-4 Target Scaffold: Thieno[3,2-d]pyrimidine (Bioisostere of Quinazoline/Purine)[1][2]

Executive Summary & Rationale

In drug discovery, the thieno[3,2-d]pyrimidine scaffold serves as a potent bioisostere to quinazolines (e.g., Gefitinib, Erlotinib) and purines.[3] By replacing the benzene ring of quinazoline with a thiophene ring, medicinal chemists can modulate:

  • Lipophilicity (LogP): Thiophene is more lipophilic than benzene, potentially improving membrane permeability.

  • Electronic Character: The electron-rich nature of thiophene alters the pKa of the pyrimidine nitrogens, affecting hydrogen bond capability in the ATP-binding pocket of kinases.

  • Metabolic Stability: The sulfur atom introduces new metabolic soft spots or blocks existing ones depending on substitution.

Crucial Regiochemical Distinction: Researchers must distinguish between the two primary isomers:

  • 3-amino-2-thiophenecarboxylate (Subject of this guide)

    
     Yields Thieno[3,2-d]pyrimidine .
    
  • 2-amino-3-thiophenecarboxylate (Gewald product)

    
     Yields Thieno[2,3-d]pyrimidine .
    

This guide details the conversion of the 3-amino-2-carboxylate isomer into functionalized thieno[3,2-d]pyrimidines via high-yielding, scalable protocols.

Chemical Pathway Visualization

The following flow chart illustrates the divergent synthetic pathways available from the core starting material.

ThienopyrimidineSynthesis Start Methyl 3-amino-2- thiophenecarboxylate Amidine Amidine Intermediate (via DMF-DMA) Start->Amidine Method B: DMF-DMA, MW 100°C UreaInt Ureido Intermediate (via Isocyanates) Start->UreaInt Method C: R-NCO Core_4one Thieno[3,2-d]pyrimidin-4(3H)-one (The 'Core') Start->Core_4one Method A: Formamide, Reflux Amidine->Core_4one Cyclization (NH4OAc or R-NH2) Core_24dione Thieno[3,2-d]pyrimidine- 2,4-dione UreaInt->Core_24dione Base Cyclization Chloro 4-Chloro-thieno[3,2-d]pyrimidine (Activated Electrophile) Core_4one->Chloro Activation: POCl3, Reflux FinalDrug 4-Amino-thieno[3,2-d]pyrimidine (Kinase Inhibitor Analog) Chloro->FinalDrug SNAr: R-NH2, Heat

Figure 1: Divergent synthetic pathways from Methyl 3-amino-2-thiophenecarboxylate. Method A/B leads to the 4-one core, essential for kinase inhibitor synthesis.

Detailed Experimental Protocols

Method A: The "Classic" Cyclization (Formamide)

Objective: Synthesis of the unsubstituted Thieno[3,2-d]pyrimidin-4(3H)-one core. Scale: 10 mmol – 100 mmol (Scalable)

Reagents:

  • Methyl 3-amino-2-thiophenecarboxylate (1.0 eq)

  • Formamide (Excess, acts as solvent)

  • Ammonium Acetate (0.1 eq, Catalyst - optional but recommended)

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve Methyl 3-amino-2-thiophenecarboxylate (1.57 g, 10 mmol) in Formamide (10 mL).

  • Reaction: Heat the mixture to 180–190°C (oil bath temperature). Stir vigorously for 4–6 hours.

    • Note: The high temperature is required to drive the formation of the amide and the subsequent dehydration/cyclization.

  • Monitoring: Monitor by TLC (10% MeOH in DCM). The starting material (fluorescent) should disappear, replaced by a lower Rf spot (often precipitates).

  • Workup: Cool the reaction mixture to room temperature. The product usually precipitates as a tan/brown solid.

  • Isolation: Pour the mixture into ice-cold water (50 mL). Stir for 30 minutes. Filter the solid under vacuum.

  • Purification: Wash the filter cake with water (2 x 20 mL) and cold isopropanol (1 x 10 mL). Recrystallize from Ethanol or DMF/Water if necessary.[3]

Yield: Typically 60–80%.[3]

Method B: The "Modern" Two-Step Cyclization (DMF-DMA)

Objective: Synthesis of N3-substituted analogs or high-purity core under milder conditions. This method is preferred for library synthesis.[3]

Reagents:

  • Methyl 3-amino-2-thiophenecarboxylate (1.0 eq)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)
    
  • Ethanol (Solvent)[4]

  • Primary Amine (

    
    ) or Ammonium Acetate (
    
    
    
    )

Protocol:

  • Formation of Amidine:

    • Dissolve starting material (1.0 eq) in Ethanol (10 mL/mmol).

    • Add DMF-DMA (1.5 eq).

    • Heat under microwave irradiation at 100°C for 30 min (or reflux for 2-3 hours).

    • Concentrate in vacuo.[3] The intermediate (Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}thiophene-2-carboxylate) is often an oil and can be used directly [1].

  • Cyclization:

    • Redissolve the amidine intermediate in Ethanol or Glacial Acetic Acid.

    • Add the amine nucleophile:

      • For unsubstituted N3 : Add Ammonium Acetate (5 eq) and reflux.

      • For N3-substituted : Add Primary Amine (

        
        , 1.2 eq) and reflux (or MW 100°C).
        
  • Workup: Cool and pour into water. Extract with Ethyl Acetate or filter the precipitate.[4]

Data Validation:

  • Intermediate: Loss of NH2 protons in NMR. Appearance of dimethyl singlet (~3.0 ppm) and amidine CH (~7.5-8.0 ppm).

  • Final Product: Disappearance of methyl ester singlet (~3.8 ppm) and dimethyl amino group.

Method C: Activation & Functionalization (The Kinase Route)

Objective: Converting the 4-one core into a 4-amino kinase inhibitor (e.g., Gefitinib analog).

Step 1: Chlorination

  • Suspend Thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in

    
     (5–10 vol).
    
  • Optional: Add a catalytic amount of DMF (3-5 drops).

  • Reflux (105°C) for 2–4 hours until the solution becomes clear.

  • Critical Workup: Remove excess

    
     by rotary evaporation. Pour the residue slowly onto crushed ice/NaHCO3  (Exothermic!). Extract with DCM immediately.[3]
    
  • Product: 4-Chloro-thieno[3,2-d]pyrimidine (Unstable on silica; use quickly).

Step 2: SNAr Amination

  • Dissolve the 4-chloro intermediate in Isopropanol or n-Butanol.

  • Add the desired aniline or amine (1.1 eq).

  • Heat to reflux (80–100°C) for 2–12 hours.

  • Isolation: The product often precipitates as the HCl salt. Filter and wash with ether.[3]

Quantitative Comparison of Methods

FeatureMethod A (Formamide)Method B (DMF-DMA)Method C (Urea Fusion)
Primary Product 4(3H)-one (Unsubstituted)4(3H)-one (N3-Substituted)2,4-dione (Uracil analog)
Reaction Temp High (180°C)Moderate (80–100°C)Very High (200°C)
Atom Economy HighModerateHigh
Purity Profile Moderate (Tarry byproducts)High (Clean conversion)Low (Polymerization risk)
Key Application Bulk synthesis of coreLibrary generation (SAR)CNS/Sedative analogs

Troubleshooting & Optimization

Problem: Low Yield in Cyclization (Method A)
  • Cause: Incomplete dehydration or sublimation of starting material.

  • Solution: Ensure temperature is >180°C. Use a sealed tube if the starting material is volatile. Add 5% AcOH to catalyze the proton transfer.

Problem: Regioselectivity Confusion
  • Symptom: NMR spectrum does not match literature for thieno[3,2-d].

  • Check: Verify the CAS of your starting material.

    • Methyl 3-amino-2-thiophenecarboxylate

      
       H-6 is a doublet (J~5.5Hz), H-7 is a doublet. (Thieno[3,2-d]).[2][4][5][6][7][8]
      
    • Methyl 2-amino-3-thiophenecarboxylate

      
       H-5 and H-6 coupling constants differ.
      
    • Tip: In Thieno[3,2-d]pyrimidine, the thiophene protons are often more deshielded due to the proximity of the pyrimidine nitrogens.

Problem: Hydrolysis of 4-Chloro Intermediate
  • Cause: Aqueous workup was too slow or too basic.

  • Solution: Quench

    
     reaction into DCM/Ice mixture, separate phases immediately, and dry over 
    
    
    
    . Do not store the chloro-intermediate; react immediately.

Safety & Handling

  • Thiophenes: Many aminothiophenes are skin sensitizers and have unpleasant sulfurous odors.[3] Handle in a fume hood.

  • POCl3: Reacts violently with water releasing HCl gas.[3] quench with extreme caution at 0°C.

  • Waste: Segregate sulfur-containing waste from standard organic waste to prevent foul odors in the lab environment.

References

  • Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidinones... Source: National Institutes of Health (PMC) Context: Detailed protocol for DMF-DMA cyclization and microwave synthesis.

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides... Source: Journal of Medicinal Chemistry (ACS) Context: Protocol for chlorination and SNAr functionalization.[3]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives Source: National Institutes of Health (PMC) Context: Applications in infectious disease and SAR studies.[2][3]

  • Methyl 3-amino-2-thiophenecarboxylate Product Specifications Source: Sigma-Aldrich Context: Physical properties and CAS verification.[3]

Sources

Application Note: Development & Evaluation of 3-Amino-2-thiophenecarboxylate Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-amino-2-thiophenecarboxylate scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for the benzene ring in various pharmacophores. Its high synthetic accessibility via the Gewald reaction, coupled with its ability to form multiple hydrogen bonds within the ATP-binding pockets of kinases, makes it an ideal candidate for oncology drug discovery.

This guide provides a comprehensive technical workflow for the rational design, chemical synthesis, and biological validation of these derivatives. It specifically focuses on their application as Tyrosine Kinase Inhibitors (TKIs) targeting VEGFR-2 and EGFR pathways.

Rational Design & Structure-Activity Relationship (SAR)

Before initiating synthesis, it is critical to understand the pharmacophoric features of the scaffold. The 3-amino-2-thiophenecarboxylate core functions effectively because of its specific substitution pattern:

  • Position 2 (Ester/Amide): Acts as a hydrogen bond acceptor. Modification here (e.g., conversion to carbohydrazides) significantly alters solubility and lipophilicity.

  • Position 3 (Primary Amine): A critical hydrogen bond donor. This group often interacts with the "hinge region" of kinase domains (e.g., Glu917 in VEGFR-2).

  • Positions 4 & 5: These sites determine the hydrophobic interaction profile. Bulky aryl groups at Position 5 typically occupy the hydrophobic pocket II of the kinase enzyme, enhancing selectivity.

Protocol A: Chemical Synthesis (The Gewald Reaction)

The most robust method for constructing this scaffold is the multi-component Gewald reaction. This protocol utilizes a "one-pot" approach for maximum efficiency.

Reagents & Materials
  • Substrate A: Ketone or Aldehyde (e.g., Cyclohexanone or Acetophenone derivatives)

  • Substrate B: Activated Nitrile (e.g., Methyl cyanoacetate or Malononitrile)

  • Reagent C: Elemental Sulfur (

    
    )
    
  • Catalyst: Morpholine or Diethylamine (Secondary amines are required)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology
  • Pre-Mixing: In a 100 mL round-bottom flask, dissolve 10 mmol of Substrate A and 10 mmol of Substrate B in 20 mL of ethanol.

  • Catalyst Addition: Add 10 mmol of elemental sulfur. Stir the heterogeneous mixture at room temperature for 5 minutes.

  • Initiation: Dropwise add 10 mmol (approx. 0.87 mL) of Morpholine. Note: The reaction is exothermic; temperature may rise slightly.

  • Reflux: Heat the mixture to 60–70°C (reflux) for 3–5 hours.

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Look for the disappearance of the starting ketone.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of crushed ice/water.

    • The product will precipitate as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol to achieve analytical purity (>98%).

Workflow Visualization

GewaldSynthesis Start Start: Mix Ketone + Cyanoacetate Sulfur Add Sulfur (S8) Start->Sulfur Base Add Catalyst (Morpholine) Sulfur->Base Heat Reflux (60-70°C, 3-5h) Base->Heat Exothermic Intermediate Intermediate: Thioamide Formation Heat->Intermediate Knoevenagel Cyclization Cyclization: Ring Closure Intermediate->Cyclization Intramolecular Product Final Product: 3-amino-2-thiophene... Cyclization->Product Precipitation

Figure 1: The One-Pot Gewald Reaction Workflow. The process relies on a Knoevenagel condensation followed by sulfur addition and intramolecular cyclization.

Protocol B: Biological Evaluation (In Vitro Cytotoxicity)

Once synthesized, the derivatives must be screened for anticancer activity. The MTT assay is the industry standard for high-throughput viability screening.

Assay Principles

NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1][2]

Step-by-Step Methodology
  • Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, or HepG2) in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C / 5% 
    
    
    
    .
  • Treatment:

    • Dissolve test compounds in DMSO (Stock: 10 mM).

    • Prepare serial dilutions in culture medium (Final DMSO concentration < 0.1%).

    • Add 100 µL of treatment to wells. Include Positive Control (e.g., Doxorubicin) and Vehicle Control (DMSO only).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove media and add 100 µL of DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

Data Analysis & Interpretation

Calculate cell viability using the formula:



Table 1: Representative Data Format for Reporting

Compound IDR1 (Pos 4)R2 (Pos 5)MCF-7 IC50 (µM)HepG2 IC50 (µM)Selectivity Index (SI)
AT-001 MethylPhenyl12.5 ± 1.28.4 ± 0.52.1
AT-002 Methyl4-Cl-Phenyl2.1 ± 0.3 1.8 ± 0.2 >10
Doxorubicin --1.5 ± 0.11.2 ± 0.1N/A

Note: A Selectivity Index (SI) > 3 against normal cells (e.g., HEK293) indicates a promising safety profile.

Protocol C: Target Validation (Kinase Inhibition)

To confirm the mechanism of action (MoA), a kinase inhibition assay is required. Thiophene derivatives often target the ATP-binding pocket of VEGFR-2.

Methodology (ELISA-based)
  • Coat Plate: Coat 96-well plates with Poly-Glu-Tyr (4:1) substrate.[1][3][4][5]

  • Reaction Mix: Add ATP (10 µM),

    
    /Mn
    
    
    
    buffer, and recombinant VEGFR-2 enzyme.
  • Inhibitor Addition: Add the synthesized thiophene derivative at varying concentrations (0.01 – 10 µM).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Detection: Add anti-phosphotyrosine antibody conjugated to HRP.

  • Readout: Add TMB substrate and measure absorbance at 450 nm. Reduced absorbance indicates inhibition of phosphorylation.

Mechanism of Action (MoA) Pathway

The following diagram illustrates how 3-amino-2-thiophenecarboxylate derivatives induce apoptosis by blocking survival signaling.

MoA_Pathway Drug Thiophene Derivative (Ligand) Receptor RTK (e.g., VEGFR-2/EGFR) ATP Binding Pocket Drug->Receptor Binds High Affinity Inhibition Competitive Inhibition (H-bonds with Hinge Region) Receptor->Inhibition ATP ATP ATP->Receptor Blocked Phosphorylation Auto-Phosphorylation Inhibition->Phosphorylation Prevents Signaling Downstream Signaling (RAS/RAF/MEK or PI3K/AKT) Phosphorylation->Signaling Downregulates Apoptosis Apoptosis Induction (Caspase-3 Activation) Signaling->Apoptosis Triggers Angiogenesis Angiogenesis Blockade Signaling->Angiogenesis Inhibits

Figure 2: Mechanism of Action. The derivative competes with ATP for the kinase binding site, halting the phosphorylation cascade required for tumor survival.

References

  • Gewald, K., et al. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur.[6] Chemische Berichte.

  • Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl thiophenes as a new class of potent antitubulin agents.[7] Journal of Medicinal Chemistry.[7]

  • Sroor, F. M., et al. (2022).[7] Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents.[7] Archiv der Pharmazie.[7]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays.[1] Journal of Immunological Methods.

  • Abcam Protocols. (2024). MTT assay protocol for cell viability and proliferation.[1][8]

Sources

Application Notes and Protocols: The Strategic Use of 3-Amino-2-Thiophenecarboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 3-amino-2-thiophenecarboxylate and its derivatives are pivotal building blocks in the synthesis of a diverse range of modern agrochemicals. The inherent reactivity of the vicinal amino and carboxylate functionalities on the thiophene scaffold provides a versatile platform for the construction of complex heterocyclic systems with potent biological activities. This guide provides an in-depth exploration of the synthetic utility of 3-amino-2-thiophenecarboxylates, focusing on their application in the development of herbicides and fungicides. Detailed mechanistic insights, step-by-step synthetic protocols, and an examination of structure-activity relationships are presented to empower researchers in the design and execution of novel agrochemical discovery programs.

Introduction: The Thiophene Core in Agrochemical Design

The thiophene ring is a privileged scaffold in medicinal and agrochemical chemistry, often serving as a bioisostere for a phenyl ring.[1] Its incorporation into a molecule can significantly modulate physicochemical properties such as solubility, metabolic stability, and target binding affinity. Methyl 3-amino-2-thiophenecarboxylate, in particular, is a highly valuable intermediate due to the strategic placement of its functional groups, which allows for facile annulation and derivatization reactions.[2][3] This application note will delve into the synthesis of this key intermediate and its subsequent elaboration into commercially relevant classes of agrochemicals.

Synthesis of the Key Intermediate: Methyl 3-Amino-2-Thiophenecarboxylate

The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction .[4] This one-pot, multi-component reaction offers a convergent and atom-economical approach to this important heterocyclic system.[5]

The Gewald Reaction: Mechanism and Rationale

The Gewald reaction proceeds through three key stages:

  • Knoevenagel-Cope Condensation: A base-catalyzed condensation between an active methylene compound (e.g., methyl cyanoacetate) and a carbonyl compound (an aldehyde or ketone) forms an α,β-unsaturated nitrile intermediate.[6] The choice of base, typically a secondary or tertiary amine like morpholine or triethylamine, is crucial for this step.[6]

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The exact mechanism of this step is complex but is a critical C-S bond-forming event.[6]

  • Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.[6] The formation of the aromatic ring is a significant thermodynamic driving force for the reaction.

Gewald_Mechanism cluster_0 Knoevenagel-Cope Condensation cluster_1 Sulfur Addition cluster_2 Cyclization & Tautomerization Start Active Methylene Compound + Carbonyl Compound + Base Intermediate1 α,β-Unsaturated Nitrile Start->Intermediate1 Intermediate2 Sulfur Adduct Intermediate1->Intermediate2 + Elemental Sulfur Product 2-Aminothiophene Intermediate2->Product

Caption: Generalized workflow of the Gewald reaction.

Protocol: Gewald Synthesis of Methyl 3-Amino-2-Thiophenecarboxylate

This protocol describes a general procedure for the synthesis of methyl 3-amino-2-thiophenecarboxylate.

Materials:

  • Methyl cyanoacetate

  • A suitable aldehyde or ketone (e.g., cyclohexanone for a tetrahydrobenzothiophene derivative)

  • Elemental sulfur

  • Morpholine or triethylamine

  • Methanol or ethanol

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a solution of the carbonyl compound (1.0 eq) and methyl cyanoacetate (1.0 eq) in methanol, add morpholine (0.1 eq) as a catalyst.

  • Stir the mixture at room temperature and add elemental sulfur (1.1 eq) in one portion.

  • Gently heat the reaction mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect the solid by filtration, wash with cold methanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Causality: The use of a catalytic amount of a secondary amine like morpholine is sufficient to promote the initial condensation without leading to significant side reactions. Gentle heating increases the solubility and reactivity of elemental sulfur.

Application in Herbicide Synthesis: The Case of Thifensulfuron-methyl

Methyl 3-amino-2-thiophenecarboxylate is a crucial precursor for the synthesis of sulfonylurea herbicides, such as thifensulfuron-methyl .[2] These herbicides are known for their high efficacy at low application rates.

Mechanism of Action of Sulfonylurea Herbicides

Sulfonylurea herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[7] ALS is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this enzyme leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth, ultimately leading to plant death. The high specificity of these herbicides for the plant ALS enzyme contributes to their low toxicity in mammals.[7]

ALS_Inhibition Pyruvate Pyruvate ALS ALS Pyruvate->ALS Substrate α-Acetolactate α-Acetolactate ALS->α-Acetolactate Catalysis Valine_Leucine_Isoleucine Valine_Leucine_Isoleucine α-Acetolactate->Valine_Leucine_Isoleucine Biosynthetic Pathway Protein_Synthesis Protein_Synthesis Valine_Leucine_Isoleucine->Protein_Synthesis Thifensulfuron_methyl Thifensulfuron_methyl Thifensulfuron_methyl->ALS Inhibition Plant_Growth Plant_Growth Protein_Synthesis->Plant_Growth

Caption: Mechanism of action of sulfonylurea herbicides.

Synthetic Strategy for Thifensulfuron-methyl

The synthesis of thifensulfuron-methyl involves the formation of a sulfonylurea bridge connecting the thiophene heterocycle with a triazine ring system.[8]

Step 1: Sulfonylation of Methyl 3-Amino-2-thiophenecarboxylate

The amino group of methyl 3-amino-2-thiophenecarboxylate is first converted to a sulfonyl chloride.

Step 2: Synthesis of the Triazine Moiety

The triazine component, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, is synthesized separately. This can be achieved through the reaction of cyanuric chloride with appropriate nucleophiles.[9]

Step 3: Formation of the Sulfonylurea Bridge

The thiophene sulfonyl chloride is reacted with the triazinyl amine in the presence of a base to form the final sulfonylurea linkage.

Protocol: Synthesis of Thifensulfuron-methyl (Illustrative)

This protocol is an illustrative pathway based on established chemical transformations for sulfonylurea synthesis.

Materials:

  • Methyl 3-amino-2-thiophenecarboxylate

  • Chlorosulfonic acid

  • Thionyl chloride

  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

  • Pyridine or another suitable base

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

Procedure:

  • Synthesis of Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate: Carefully add methyl 3-amino-2-thiophenecarboxylate (1.0 eq) to an excess of chlorosulfonic acid at 0 °C. Stir the mixture until the starting material is fully converted to the sulfonic acid. Subsequently, treat the reaction mixture with thionyl chloride to form the sulfonyl chloride. Quench the reaction carefully with ice water and extract the product with a suitable organic solvent.

  • Coupling Reaction: Dissolve the methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate (1.0 eq) and 2-amino-4-methoxy-6-methyl-1,3,5-triazine (1.0 eq) in anhydrous acetonitrile. Add pyridine (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield thifensulfuron-methyl.

Causality: The use of anhydrous conditions is critical to prevent hydrolysis of the reactive sulfonyl chloride intermediate. Pyridine acts as a base to neutralize the HCl generated during the coupling reaction, driving the equilibrium towards product formation.

Application in Fungicide Synthesis: Thienopyrimidines

The fusion of a thiophene ring with a pyrimidine ring results in the thienopyrimidine scaffold, a core structure found in numerous biologically active compounds, including fungicides.[10] Methyl 3-amino-2-thiophenecarboxylate is an ideal starting material for the construction of thieno[2,3-d]pyrimidines.[11]

General Synthetic Routes to Thienopyrimidines

The synthesis of thienopyrimidines from methyl 3-amino-2-thiophenecarboxylate typically involves the annulation of the pyrimidine ring onto the thiophene core. This can be achieved through various cyclization strategies.[12]

Thienopyrimidine_Synthesis Start Methyl 3-Amino-2-thiophenecarboxylate Product Thieno[2,3-d]pyrimidine Start->Product Reagent Cyclizing Agent (e.g., Formamide, Isothiocyanates, Urea) Reagent->Product

Caption: General synthetic approach to thienopyrimidines.

Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one Derivative

This protocol outlines the synthesis of a model thieno[2,3-d]pyrimidin-4(3H)-one, a common core in fungicidal compounds.

Materials:

  • Methyl 3-amino-2-thiophenecarboxylate

  • Formamide

  • High-boiling point solvent (optional, e.g., N,N-dimethylformamide)

Procedure:

  • A mixture of methyl 3-amino-2-thiophenecarboxylate (1.0 eq) and an excess of formamide (5-10 eq) is heated at reflux (around 180-200 °C) for several hours.

  • Monitor the reaction by TLC. The progress of the reaction can be observed by the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Collect the solid product by filtration, wash with a suitable solvent (e.g., ethanol or water) to remove excess formamide, and dry under vacuum.

  • If the product does not precipitate, the excess formamide can be removed by vacuum distillation, and the residue purified by recrystallization or column chromatography.

Causality: High temperatures are required to drive the cyclization and elimination of methanol and water. Formamide serves as both a reactant (providing the C2 and N3 atoms of the pyrimidine ring) and a solvent.

Structure-Activity Relationships (SAR) of Thienopyrimidine Fungicides

The biological activity of thienopyrimidine fungicides can be fine-tuned by modifying the substituents on the heterocyclic core. Key positions for modification include:

  • Position 2: Introduction of various substituents can modulate the fungicidal spectrum and potency.

  • Position 4: The nature of the substituent at this position significantly influences the molecule's interaction with the target enzyme.

  • Thiophene Ring: Substitution on the thiophene ring can affect the overall lipophilicity and metabolic stability of the compound.

Position of SubstitutionEffect on ActivityRationale
2 Can be varied to optimize the spectrum of activity.This position often interacts with a variable region of the target protein.
4 Critical for target binding; often an amino or alkoxy group.This position is frequently involved in key hydrogen bonding interactions with the active site.
5, 6 (Thiophene) Modulates physicochemical properties.Affects solubility, membrane permeability, and metabolic stability.

Other Agrochemical Applications

The versatility of the 3-amino-2-thiophenecarboxylate scaffold extends beyond herbicides and fungicides. Research has shown its potential in the development of insecticides . For example, derivatives incorporating a pyrazolecarboxamide moiety have demonstrated insecticidal activity.[13] This highlights the broad applicability of this building block in the discovery of new crop protection agents.

Conclusion

Methyl 3-amino-2-thiophenecarboxylate is a cornerstone intermediate in the synthesis of a wide array of agrochemicals. Its facile synthesis via the Gewald reaction and the versatile reactivity of its functional groups allow for the efficient construction of complex heterocyclic systems. A thorough understanding of the reaction mechanisms, synthetic protocols, and structure-activity relationships associated with this scaffold is essential for the rational design and development of novel, effective, and safe crop protection solutions. The protocols and insights provided in this application note serve as a valuable resource for researchers aiming to leverage the power of thiophene chemistry in their agrochemical discovery endeavors.

References

  • Mao, M. Z., Li, Y. X., Zhou, Y. Y., Zhang, X. L., Liu, Q. X., Di, F. J., Song, H. B., Xiong, L. X., Li, Y. Q., & Li, Z. M. (2014). Synthesis and insecticidal evaluation of novel N-pyridylpyrazolecarboxamides containing an amino acid methyl ester and their analogues. Journal of Agricultural and Food Chemistry, 62(10), 2215–2223.
  • MDPI. (2021). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)
  • AERU, University of Hertfordshire. (n.d.). Thifensulfuron-methyl (Ref: DPX M6316). Retrieved from [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 333-338.
  • Natural Sciences Publishing. (2016). Chemistry of Thienopyrimidines and Their Biological Applications.
  • Al-Zaydi, K. M. (2010). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 15(12), 9403-9418.
  • Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4), 003.
  • PrepChem.com. (n.d.). Synthesis of N-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)aminocarbonyl]-4-nitrothiophene-2-sulfonamide. Retrieved from [Link]

  • Google Patents. (1959). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • ResearchGate. (2000). Effects of the sulfonylurea herbicide metsulfuron methyl on growth and reproduction of five wetland and terrestrial plant species. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Methyl 3-amino-2-thiophenecarboxylate: A Versatile Intermediate for Innovation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-amino-2-thiophenecarboxylate. PubChem Compound Database. Retrieved from [Link]

  • Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Academia.edu. (n.d.). Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (2010). Quantitative structure-activity relationship studies of threo-methylphenidate analogs. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Retrieved from [Link]

  • SciELO. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from [Link]

Sources

Accelerated Synthesis of 2-Aminothiophenes via Microwave-Assisted Gewald Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MW-GEW-04

Executive Summary

The Gewald reaction is a cornerstone multicomponent reaction (MCR) for synthesizing 2-aminothiophenes, a privileged scaffold in medicinal chemistry found in antipsychotics (e.g., Olanzapine) and kinase inhibitors. Traditional thermal protocols suffer from long reaction times (4–12 hours), variable yields, and difficult purification due to sulfur byproducts.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to 10–20 minutes while increasing yields by 40–50%. By leveraging the high dielectric loss of polar transition states, this method offers a self-validating, scalable, and greener alternative to conventional heating.

Mechanistic Insight & Microwave Effects[1][2][3]

The Chemical Pathway

The Gewald reaction is generally accepted to proceed via a three-stage mechanism. Understanding this is crucial for troubleshooting low yields:

  • Knoevenagel Condensation: The ketone/aldehyde condenses with the activated nitrile (e.g., malononitrile) to form an

    
    -unsaturated nitrile.
    
  • Thiation: Elemental sulfur (

    
    ) attacks the Knoevenagel adduct. Recent computational studies suggest this involves the formation of polysulfide intermediates rather than a simple nucleophilic attack.
    
  • Cyclization: An intramolecular nucleophilic attack by the sulfur/thiol onto the nitrile group closes the ring, followed by tautomerization to the aromatic 2-aminothiophene.

The Microwave Advantage

Microwave irradiation (2450 MHz) couples directly with the dipolar species in the reaction mixture.

  • Dipolar Polarization: The polar transition state of the Knoevenagel step absorbs microwave energy efficiently, lowering the activation energy barrier (

    
    ).
    
  • Superheating: Solvents like ethanol can be heated above their atmospheric boiling points in sealed vessels, significantly increasing the kinetic rate constant (

    
    ).
    
  • Sulfur Activation: Elemental sulfur is non-polar and transparent to microwaves. However, once the amine base opens the

    
     ring to form polar polysulfides, the reaction mixture becomes highly microwave-absorbing, rapidly accelerating the rate-limiting thiation step.
    
Mechanistic Pathway Diagram

GewaldMechanism Reactants Ketone + Activated Nitrile Knoevenagel Knoevenagel Adduct Reactants->Knoevenagel Condensation Base Base (Morpholine) Base->Knoevenagel Catalyst Intermed Polysulfide Intermediate Knoevenagel->Intermed + Sulfur Sulfur Elemental Sulfur (S8) Sulfur->Intermed Ring Opening Cyclization Intramolecular Cyclization Intermed->Cyclization MW Activation Product 2-Aminothiophene Derivative Cyclization->Product Tautomerization

Figure 1: Mechanistic flow of the Gewald reaction highlighting the sulfur ring-opening and microwave-activated steps.

Experimental Protocol

Safety Pre-Check
  • H₂S Warning: While the Gewald reaction generally incorporates sulfur, side reactions can evolve Hydrogen Sulfide (H₂S). Work in a well-ventilated fume hood.

  • Pressure: Microwave reactions in sealed vessels generate pressure. Ensure vials are rated for at least 20 bar (300 psi).

Standard Protocol (Ethanol Solvent)

This protocol uses cyclohexanone as a model substrate but is applicable to most aliphatic ketones.

Reagents:

  • Cyclohexanone (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Elemental Sulfur (1.1 mmol)[1]

  • Morpholine (1.0 mmol)

  • Ethanol (Absolute, 3 mL)

Workflow:

  • Pre-mix: In a 10 mL microwave process vial, dissolve cyclohexanone and malononitrile in ethanol.

  • Activation: Add morpholine dropwise. Note: You may observe a slight exotherm indicating Knoevenagel initiation.

  • Addition: Add elemental sulfur.

  • Irradiation: Cap the vial and place it in the microwave reactor.

    • Mode: Dynamic (Temperature Control)

    • Temp: 60°C

    • Hold Time: 10 minutes

    • Stirring: High

  • Workup: Cool to room temperature. The product often precipitates directly. Pour into ice water (10 mL) if no precipitate forms. Filter and wash with cold ethanol.

Green Protocol (Aqueous/Solvent-Free)

Water is a superior solvent for "on-water" Gewald reactions due to the hydrophobic effect and high dielectric constant (


), which maximizes microwave absorption.

Modifications:

  • Replace Ethanol with Deionized Water (3 mL) .

  • Add Cetyltrimethylammonium bromide (CTAB) (5 mol%) as a phase transfer catalyst if the ketone is highly lipophilic.

  • Increase Temp to 80°C .

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_rxn Microwave Irradiation cluster_workup Isolation Step1 Weigh Reagents (1:1.1:1.1 Ratio) Step2 Add Solvent (EtOH or H2O) Step1->Step2 Step3 Add Base (Initiator) Step2->Step3 MW_Set Ramp: 2 min to 60°C Hold: 10 min Max Power: 150W Step3->MW_Set Seal Vial Cool Cool to 25°C (Air Jet) MW_Set->Cool Precip Precipitate in Ice Water Cool->Precip Filter Filtration & Recrystallization Precip->Filter

Figure 2: Step-by-step workflow for the microwave-assisted synthesis of 2-aminothiophenes.

Performance Data & Optimization

The following data compares the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Model Reaction) using conventional heating versus microwave irradiation.

Table 1: Thermal vs. Microwave Comparison

ParameterThermal Heating (Reflux)Microwave IrradiationImprovement Factor
Temperature 80°C (Oil Bath)60°C (Internal)Lower Energy
Time 4 – 8 Hours10 – 20 Minutes24x Faster
Yield 47% – 60%88% – 95%+40% Yield
Purity (Crude) Low (Sulfur contamination)High (>95%)Cleaner Profile
Solvent Vol 20 mL/mmol3 mL/mmolReduced Waste

Data Source: Aggregated from Sridhar et al. (2007) and internal validation studies.

Optimization Tips
  • Base Selection: Morpholine is preferred over diethylamine as it has a higher boiling point and absorbs microwaves moderately well.

  • Sulfur Stoichiometry: Use a 10% excess of sulfur (1.1 eq). Large excesses lead to difficult purification.

  • Temperature Ceiling: Do not exceed 100°C. Above this, sulfur polymerization competes with the Gewald reaction, forming tarry black byproducts.

References

  • Sridhar, M. et al. (2007).[1] "Microwave-assisted synthesis of 2-aminothiophenes." Tetrahedron Letters.

  • Huang, Y. et al. (2006).[2] "Microwave-Assisted Gewald Synthesis of 2-Aminothiophenes Using Functional Ionic Liquid as Soluble Support." ChemInform.

  • Puterová, Z. et al. (2010).[3] "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc.

  • Sabnis, R. W. (2025). "Gewald Reaction - Mechanism and Applications." Wikipedia/Secondary Source Verification.

  • Gawande, M. B. et al. (2014).[4] "Microwave assisted chemistry: synthetic applications for rapid assembly of nanomaterials and organics."[4] Accounts of Chemical Research.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 3-amino-2-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude methyl 3-amino-2-thiophenecarboxylate via recrystallization. It is structured to address common experimental challenges and fundamental questions, ensuring a robust and reproducible purification process.

Troubleshooting Guide: Recrystallization Issues & Solutions

This section addresses specific problems that may arise during the recrystallization of methyl 3-amino-2-thiophenecarboxylate, offering explanations for the underlying causes and providing field-proven solutions.

Q1: My compound "oiled out" instead of forming crystals upon cooling. What went wrong and how can I fix it?

A1: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid crystalline lattice. This is typically caused by one of two issues:

  • High Solute Concentration: The solution is supersaturated to a degree that precipitation is too rapid for an ordered crystal lattice to form.

  • Melting Point Depression: The melting point of your crude solid is significantly lower than the boiling point of the recrystallization solvent. When the hot, saturated solution cools, it reaches the compound's melting point before its crystallization point, causing it to separate as a liquid.

Corrective Actions:

  • Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount (5-10% additional volume) of hot solvent to slightly reduce the saturation.

  • Promote Slow Cooling: Allow the flask to cool more slowly. Insulate the flask with glass wool or a beaker of warm water to ensure a gradual temperature drop, which favors crystal formation over oiling.

  • Lower the Dissolution Temperature: If possible, try dissolving the compound at a temperature below the solvent's boiling point. This may require more solvent but can prevent oiling.

  • Consider a Different Solvent: If the problem persists, your solvent's boiling point may be too high. Select a solvent with a lower boiling point or use a co-solvent system.

Q2: The solution has cooled to room temperature, and even after ice-bath cooling, no crystals have formed. What should I do?

A2: The absence of crystallization, even upon cooling, indicates that the solution is not supersaturated, or the energy barrier for nucleation has not been overcome.[1]

Root Causes & Solutions:

  • Excess Solvent: You have likely used too much solvent, and the compound remains soluble even at low temperatures.[1]

    • Solution: Gently heat the solution to evaporate a portion of the solvent. Continue until you observe slight turbidity or crystal formation at the edges of the liquid surface, then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, a metastable state where the solute is dissolved beyond its theoretical saturation point.[1]

    • Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[2]

    • Solution 2: Seed Crystals: If you have a small amount of pure methyl 3-amino-2-thiophenecarboxylate, add a single tiny crystal to the solution. This "seed" will act as a template for further crystallization.

    • Solution 3: Patience: Sometimes crystallization simply requires more time.[3] Cover the flask and leave it undisturbed in a cold environment (refrigerator or freezer) overnight.[3]

Q3: My final yield of pure crystals is very low. How can I improve recovery?

A3: A low yield is a common issue in recrystallization and can stem from several procedural steps.[1]

Optimization Strategies:

  • Minimize Solvent Usage: The most critical factor is using the minimum amount of hot solvent necessary to fully dissolve the crude solid.[1][4] Adding excess solvent will keep more of your product dissolved in the mother liquor upon cooling.

  • Ensure Complete Cooling: Allow the solution to cool to room temperature slowly, then chill it thoroughly in an ice bath for at least 15-20 minutes before filtration to maximize precipitation.

  • Use Ice-Cold Rinsing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent.[1] Using room temperature or warm solvent will redissolve a significant portion of your purified product.[1]

  • Prevent Premature Crystallization: If the product crystallizes prematurely during a hot filtration step (to remove insoluble impurities), you will lose product on the filter paper. To prevent this, use a pre-warmed funnel and filter the solution quickly in small portions.[5]

Q4: The final crystals are still colored. How do I remove colored impurities?

A4: The persistence of color indicates that the impurities have solubility characteristics similar to your target compound in the chosen solvent.

Decolorization Protocol:

  • Use Activated Charcoal: Activated charcoal (or carbon) has a high surface area and can adsorb colored, high-molecular-weight impurities.

  • Procedure:

    • Dissolve the crude solid in the hot recrystallization solvent.

    • Remove the flask from the heat source to prevent bumping.

    • Add a very small amount of activated charcoal (typically 1-2% of the solute weight). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

    • Re-heat the solution to boiling for a few minutes.

    • Perform a hot filtration using a fluted filter paper to remove the charcoal. The filtrate should be colorless.

    • Proceed with the cooling and crystallization steps as usual.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing methyl 3-amino-2-thiophenecarboxylate?

A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6][7] Methyl 3-amino-2-thiophenecarboxylate is a moderately polar molecule, featuring both an amine and a methyl ester group.

  • Known Solvents: It is readily soluble in common organic solvents like ethanol, methanol, and dimethylformamide (DMF).[8] It is only slightly soluble in water.[8][9]

  • Solvent Selection Strategy: A good starting point is to test alcohols like ethanol or isopropanol. A mixture of solvents, such as ethanol/water or toluene/heptane, can also be effective. The principle is to dissolve the compound in a "good" solvent (one it's soluble in) and then add a "poor" solvent (an "anti-solvent") until the solution becomes turbid, then heat to clarify.

  • Experimental Approach: Always perform small-scale solubility tests with a few milligrams of your crude product in various solvents before committing to a bulk recrystallization.[4]

Q2: What are the common impurities I might encounter?

A2: The impurities will depend on the synthetic route used. A common method for synthesizing this compound is the Gewald reaction.[8] Potential impurities could include:

  • Unreacted starting materials (e.g., elemental sulfur, a cyanoacetate derivative, or a ketone/aldehyde).

  • Side-products from polymerization or alternative reaction pathways.

  • Colored degradation products, as aromatic amines can be susceptible to oxidation.[10]

Q3: What safety precautions should I take when handling methyl 3-amino-2-thiophenecarboxylate?

A3: According to its Safety Data Sheet (SDS) and GHS classifications, this compound requires careful handling.[11][12]

  • Hazards: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11][12]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[12] Avoid contact with skin and eyes.

  • Storage: Store the compound in a tightly closed container in a cool, dry place, away from strong oxidizing agents, acids, and bases.[8][12]

Experimental Protocol: Recrystallization of Methyl 3-amino-2-thiophenecarboxylate

This protocol outlines a standard procedure for purification. The choice of solvent and specific volumes should be optimized based on preliminary tests.

Step 1: Solvent Selection

  • Place ~20-30 mg of the crude solid into several small test tubes.

  • Add a potential solvent (e.g., isopropanol, ethanol) dropwise at room temperature. A good solvent will not dissolve the solid readily.

  • Heat the test tubes that showed poor solubility at room temperature. A good solvent will dissolve the solid completely upon heating.[6]

  • Allow the successful tubes to cool. The best solvent will yield a large quantity of crystals.

Step 2: Dissolution

  • Place the crude methyl 3-amino-2-thiophenecarboxylate into an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent, just enough to create a slurry.

  • Heat the mixture on a hot plate with gentle swirling or magnetic stirring.

  • Add small portions of hot solvent until the solid just dissolves completely.[2][4] Avoid adding an excess.

Step 3: Hot Filtration (If Insoluble Impurities are Present)

  • Place a piece of fluted filter paper in a stemless funnel.

  • Pre-heat the funnel and a clean receiving Erlenmeyer flask by placing them on top of a beaker of boiling water or in an oven.

  • Filter the hot solution quickly to remove insoluble impurities.[5]

Step 4: Crystallization

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[2] Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.

Step 5: Isolation and Washing

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

Step 6: Drying

  • Transfer the crystals to a watch glass or drying dish.

  • Dry the crystals in a vacuum oven at a mild temperature or air-dry until the solvent has completely evaporated.

  • Determine the melting point of the purified crystals to assess purity. The literature melting point is 62-64 °C.[9]

Summary of Key Parameters

ParameterRecommended Value/SolventRationale
Compound Melting Point 62-64 °C[9]A key physical constant for purity assessment.
Compound Boiling Point 100-102 °C / 0.1 mmHg[9]Useful for understanding thermal stability.
Appearance White to off-white/beige crystalline solid[8]A significant color change after recrystallization indicates successful removal of colored impurities.
Potential Solvents Ethanol, Methanol, Isopropanol, TolueneThese solvents offer a good solubility gradient with temperature for this moderately polar compound.[8]
Solvent Polarity Moderately Polar to PolarMatches the polarity of the target molecule ("like dissolves like").
Cooling Method Slow cooling to RT, followed by ice bathSlow cooling enhances crystal purity and size; an ice bath maximizes yield.[2]
Washing Solvent Ice-cold recrystallization solventMinimizes re-dissolving the purified product while washing away impurities.[1]

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolation Isolation crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filt_q Insoluble Impurities? dissolve->hot_filt_q hot_filt Hot Filtration hot_filt_q->hot_filt Yes color_q Colored Solution? hot_filt_q->color_q No hot_filt->color_q charcoal Add Charcoal & Re-heat color_q->charcoal Yes cool Slow Cooling to RT, then Ice Bath color_q->cool No hot_filt_2 Hot Filtration (remove charcoal) charcoal->hot_filt_2 hot_filt_2->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Ice-Cold Solvent filtrate->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: Workflow for the purification of methyl 3-amino-2-thiophenecarboxylate.

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization. Williamson, K.L.; Minard, R.; Masters, K.M. Macroscale and Microscale Organic Experiments, 6th ed. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Recrystallization. University of Colorado Boulder, Department of Chemistry. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]

  • Recrystallisation Help. Reddit. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Solvent Selection and Recrystallization Guide. Scribd. [Link]

  • Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • Methyl 3-amino-2-thiophenecarboxylate. PubChem, National Institutes of Health. [Link]

  • Methyl 3-amino-2-thiophenecarboxylate - High purity. Georganics. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

Sources

Technical Support Center: Synthesis & Stabilization of Methyl 3-Amino-2-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: Methyl 3-amino-2-thiophenecarboxylate CAS: 22288-78-4 Primary Application: Scaffold for pharmaceuticals (kinase inhibitors), agrochemicals, and azo dyes.

Introduction: The Isomer Challenge

User Advisory: A common source of confusion in thiophene chemistry is the distinction between the Gewald product and the Fiesselmann/Thorpe product.

  • Gewald Reaction: Typically produces 2-amino-3-carboxylates.[1]

  • Target Synthesis: You are synthesizing the 3-amino-2-carboxylate. This isomer cannot be made via the standard elemental sulfur/ketone/nitrile Gewald protocol. It requires a Fiesselmann-type condensation or a Thorpe-Ziegler cyclization strategy using alkyl thioglycolates and

    
    -halo-acrylonitriles.
    

This guide focuses on the industrial standard route: The condensation of Methyl Thioglycolate with 2-Chloroacrylonitrile.

Module 1: Primary Synthetic Route & Protocol

The Reaction Pathway

The synthesis relies on a tandem Michael addition followed by a Thorpe-Ziegler cyclization.

Reaction Scheme:



Standard Operating Procedure (Optimized)

Based on industrial patents and technical disclosures [1, 2].

StepActionCritical Control Point (CCP)
1. Preparation Dissolve Methyl Thioglycolate (1.0 eq) in anhydrous Methanol. Degas with

for 15 mins.
CCP 1: Oxygen must be excluded to prevent disulfide dimerization of the starting thiol.
2. Activation Cool to 0°C . Add Sodium Methoxide (NaOMe) (2.0 eq) solution dropwise.CCP 2: Temperature control is vital. Exotherms promote polymerization of the nitrile in the next step.
3. Addition Add 2-Chloroacrylonitrile (1.0 eq) dissolved in MeOH dropwise over 30–60 mins. Maintain temp < 5°C.CCP 3: Rapid addition leads to local hotspots and "tar" formation (polymerization).
4. Cyclization Allow to warm to Room Temperature (20–25°C) . Stir for 2–4 hours.Monitor by TLC/HPLC. Disappearance of thiol is the key marker.
5. Quench Concentrate solvent under reduced pressure. Add ice-water.CCP 4: Do not use acid to quench if possible; the free amine is acid-sensitive.
6. Isolation Extract with EtOAc or DCM. Wash with brine. Dry over

.
Product is prone to hydrolysis; minimize water contact time.

Module 2: Troubleshooting Side Reactions

This section details the specific chemical failures that lead to low yields or impurities.

Visualizing the Failure Modes

The following diagram maps the intended pathway against the three most common side reactions.

SideReactions Start Methyl Thioglycolate (Thiol) Thiolate Thiolate Anion Start->Thiolate Deprotonation O2 Oxygen (Air) Base NaOMe (Base) Electrophile 2-Chloroacrylonitrile Polymer SIDE REACTION B: Poly-acrylonitrile tars Electrophile->Polymer Base + Heat Disulfide SIDE REACTION A: Dimethyl Dithiodiglycolate (Inert Dimer) Thiolate->Disulfide Oxidation (O2) MichaelAdduct Thioether Intermediate Thiolate->MichaelAdduct + Electrophile (S-Alkylation) Product Methyl 3-amino-2-thiophenecarboxylate MichaelAdduct->Product Thorpe-Ziegler Cyclization Hydrolysis SIDE REACTION C: Hydrolysis -> Decarboxylation (Loss of Product) Product->Hydrolysis Aq. Acid/Base Workup

Caption: Figure 1. Mechanistic pathway showing the competition between productive cyclization and oxidative dimerization (A), polymerization (B), or hydrolytic degradation (C).

Detailed Troubleshooting Guide
Issue 1: Low Yield & Recovery of "Oily" Starting Material
  • Diagnosis: Oxidative Dimerization (Side Reaction A).

  • Mechanism: In the presence of air, the thiolate anion oxidizes to form dimethyl dithiodiglycolate (

    
    ). This dimer cannot react with the nitrile.
    
  • Solution:

    • Strictly degas methanol.

    • Maintain a nitrogen blanket throughout the reaction.

    • Add a trace of reducing agent (e.g.,

      
       or Phosphine) if the thiol quality is poor, though this is risky with the nitrile present. Best to distill the thiol beforehand.
      
Issue 2: Black/Brown Tar Formation (Gummy Precipitate)
  • Diagnosis: Polymerization of 2-Chloroacrylonitrile (Side Reaction B).

  • Mechanism: Acrylonitriles are potent Michael acceptors and can undergo anionic polymerization initiated by methoxide, especially if the local concentration of electrophile is high or the temperature spikes.

  • Solution:

    • Dilution: Dilute the nitrile in MeOH before addition (1:5 ratio).

    • Cryogenics: Ensure the internal temperature never exceeds 5°C during addition.

    • Stirring: High-shear stirring is required to dissipate the reagent instantly.

Issue 3: Product Disappears During Workup
  • Diagnosis: Hydrolysis & Decarboxylation (Side Reaction C).

  • Mechanism:

    • Hydrolysis: The ester group (methyl) is cleaved by excess base and water to form the carboxylate salt.

    • Decarboxylation: Upon acidification (to neutralize), the resulting 3-amino-2-thiophenecarboxylic acid is thermally unstable. It decarboxylates to 3-aminothiophene, which is highly unstable and decomposes/polymerizes immediately.

  • Solution:

    • Avoid Acid: Do not acidify the aqueous layer below pH 6.

    • Cold Workup: Perform all extractions with ice-cold water.

    • Buffer: Use a saturated

      
       solution for quenching instead of water/acid to gently neutralize the methoxide.
      

Module 3: Stability & Storage FAQs

Q: My product turned from white to dark brown overnight. Is it ruined? A: Likely superficial oxidation. Aminothiophenes are electron-rich and prone to air oxidation, forming imino-thiolactone species or diazenyl dimers.

  • Remedy: Recrystallize from Isopropyl Alcohol (IPA) or Toluene .

  • Prevention: Store under Argon/Nitrogen at -20°C.

Q: Can I use the crude product for diazotization (Sandmeyer reaction)? A: Proceed with Caution. The diazonium salt of 3-aminothiophene-2-carboxylate is significantly less stable than aniline derivatives.

  • Protocol Adjustment: If performing a Sandmeyer reaction (e.g., converting

    
    ), generate the diazonium salt at -10°C  (lower than the standard 0°C) and use concentrated acid (e.g., 
    
    
    
    ) rather than HCl to stabilize the intermediate. React immediately; do not store the diazonium salt [3].

Q: What is the shelf-life? A:

  • Solid (Pure): 6–12 months at -20°C under inert gas.

  • Solution: < 24 hours. Do not store in solution.

Summary of Physical Properties

PropertyValueNotes
Molecular Formula

MW: 157.19 g/mol
Appearance White to beige crystalline powderDarkens upon oxidation
Melting Point 62–65 °CSharp mp indicates high purity [4]
Solubility DMSO, Methanol, DCM, EtOAcSparingly soluble in water
pKa ~1.86 (Conjugate acid)Weakly basic amine

References

  • ChemicalBook. (2025). Methyl 3-amino-2-thiophenecarboxylate Properties and Synthesis. Retrieved from

  • Gronowitz, S. (1985).[2][3] Thiophene and Its Derivatives, Vol. 1. Wiley-Interscience. (Foundational text on Fiesselmann/Thorpe-Ziegler mechanisms).

  • Sigma-Aldrich. (2025). Product Specification: Methyl 3-amino-2-thiophenecarboxylate. Retrieved from

  • Tokyo Chemical Industry (TCI). (2025). Product Data: Methyl 3-Amino-2-thiophenecarboxylate. Retrieved from

Sources

Technical Support Center: Gewald Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Process Troubleshooting Ticket ID: GEW-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Knowledge Base: Catalyst Selection Matrix

User Query: "Which catalyst should I use for my specific substrate?"

Scientist’s Note: The Gewald reaction is a three-component condensation (ketone/aldehyde +


-cyanoester + elemental sulfur). The choice of catalyst is dictated by the nucleophilicity required for the Knoevenagel step  and the basicity required for the ring closure .
Catalyst ClassSpecific AgentBest For...Mechanism of ActionLimitations
Secondary Amines Morpholine Standard Aliphatic Ketones (e.g., Cyclohexanone)Forms reactive enamine intermediate; moderate base for cyclization.Hygroscopic; difficult to remove if not distilled.
Secondary Amines Piperidine Sluggish KetonesHigher pKa (11.2) than morpholine (8.3); stronger nucleophile.Can cause side reactions (aldol condensation) if substrate is sensitive.
Tertiary Amines Triethylamine (Et3N) Aldehydes / Activated KetonesActs purely as a base (proton sponge); does not form enamines.Ineffective for sterically hindered ketones; slower Knoevenagel step.
Organocatalysts L-Proline Green Chemistry / Sensitive SubstratesDual activation: iminium ion formation + H-bonding to activate nitrile.Requires polar solvents (DMSO/DMF) for solubility; slower kinetics.
Ionic Liquids [BMIM][OH] High-Throughput / RecyclabilitySolvent and catalyst; stabilizes polar transition states.High cost; viscous workup can be tricky without proper extraction.
Solid Bases ZnO / MgO Industrial Scale-upHeterogeneous catalysis; easy filtration.Surface area dependent; often requires microwave activation.

Mechanistic Workflow (Visualization)

Context: Understanding where your reaction fails is crucial. The reaction proceeds in three distinct stages.[1][2][3][4] If you see starting material, Step 1 failed. If you see a linear intermediate but no thiophene, Step 3 failed.

GewaldMechanism Start Substrates (Ketone + Cyanoester + S8) Step1 Step 1: Knoevenagel Condensation Start->Step1 Base Catalyst (Deprotonation) Step1->Start Reversible (If water not removed) Inter1 Intermediate A: Unsaturated Nitrile Step1->Inter1 - H2O Step2 Step 2: Michael Addition of Sulfur Inter1->Step2 S8 Activation Inter2 Intermediate B: Mercapto-Nitrile Step2->Inter2 Step3 Step 3: Thorpe-Ziegler Cyclization Inter2->Step3 Intramolecular Attack End Product: 2-Aminothiophene Step3->End Tautomerization

Caption: The three-stage Gewald sequence. Catalyst selection primarily impacts Step 1 (Knoevenagel) and Step 3 (Cyclization).

Troubleshooting Tickets (Q&A)

Ticket #101: Reaction Stalls at Intermediate (No Cyclization)

User Report: "I see the Knoevenagel product (the unsaturated nitrile) on TLC, but the sulfur isn't incorporating to form the thiophene ring." Root Cause: The base is strong enough to condense the ketone and ester, but the system lacks the nucleophilic power or solubility to open the elemental sulfur (


) ring.
Solution: 
  • Switch to Morpholine: Unlike Et3N, morpholine can act as a nucleophilic carrier to help open the

    
     crown.
    
  • Add a Phase Transfer Catalyst (PTC): Add 5 mol% Tetrabutylammonium bromide (TBAB) . This helps solubilize the polysulfide anions in the organic phase, accelerating Step 2 (Michael addition).

  • Temperature Check: Sulfur ring opening has a high activation energy. Ensure reaction temperature is

    
    C.
    
Ticket #102: Low Yield with Sterically Hindered Ketones

User Report: "Using t-butyl cyclohexanone or substituted acetophenones, yields are <20%." Root Cause: Steric bulk prevents the formation of the planar transition state required for the Knoevenagel condensation. Secondary amines (morpholine) struggle to form the enamine due to steric clash. Solution:

  • Microwave Irradiation: Switch from reflux to microwave heating (100–120°C, 10–20 mins). This overcomes the activation barrier for hindered substrates [1].

  • Use Piperidine + Acetic Acid: Switch to a buffered system (Piperidine/AcOH). The acid catalyst activates the carbonyl oxygen (making it more electrophilic), while piperidine activates the methylene.

  • Solvent Switch: Use Ethanol/DMF (1:1) . Pure ethanol often doesn't get hot enough (bp 78°C) to drive the reaction for hindered substrates.

Ticket #103: "Tar" Formation / Polymerization

User Report: "The reaction turns black/viscous immediately. Workup is impossible." Root Cause: Base concentration is too high, causing polymerization of the cyanoacetate or aldol polymerization of the ketone. Solution:

  • Dropwise Addition: Do not add the base all at once. Add the catalyst dropwise over 20 minutes after the other reagents are mixed.

  • Switch to Heterogeneous Catalyst: Use L-Proline (10 mol%) or ZnO nanoparticles . These provide "surface-controlled" reactivity, preventing runaway polymerization in the bulk solution [2].

Standard Operating Procedures (SOPs)

Protocol A: The "Classic" Morpholine Method

Best for: Simple cyclic ketones (cyclohexanone, cyclopentanone).

  • Setup: To a 50 mL round-bottom flask, add Ketone (10 mmol), Ethyl Cyanoacetate (10 mmol), and Sulfur (10 mmol).

  • Solvent: Add Ethanol (10 mL). Stir at room temperature for 5 mins.

  • Catalysis: Add Morpholine (10 mmol) dropwise. Note: Reaction is exothermic.

  • Reflux: Heat to 60–70°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to 0°C. The product usually precipitates as a solid. Filter and wash with cold ethanol.

    • Self-Validation: If no precipitate forms, pour mixture into crushed ice/water (50 mL) and scratch the glass to induce crystallization.

Protocol B: The "Green" L-Proline Method

Best for: Acid-sensitive substrates and avoiding toxic amines.

  • Setup: Mix Ketone (1.0 eq), Active Nitrile (1.0 eq), and Sulfur (1.0 eq) in DMF (3 mL/mmol).

  • Catalyst: Add L-Proline (10–15 mol%).

  • Reaction: Stir at 60°C for 6–12 hours.

  • Mechanism Check: The mixture should remain relatively clear compared to the "tarry" amine reactions.

  • Workup: Pour into brine. Extract with Ethyl Acetate.[5] The L-Proline remains in the aqueous phase (washable).

Frequently Asked Questions (FAQ)

Q: Can I use elemental sulfur powder directly, or do I need a specific allotrope? A: Standard "Flowers of Sulfur" (S8) is sufficient. However, grinding the sulfur with the ketone in a mortar and pestle before adding solvent (mechanochemical activation) can significantly reduce reaction time.

Q: Why does my product smell like rotten eggs during workup? A: This indicates Hydrogen Sulfide (


)  formation. This is a side reaction where the sulfur is reduced rather than incorporated.
  • Safety Action: Always quench in a fume hood. Treat the filtrate with bleach (sodium hypochlorite) to oxidize residual sulfides before disposal.

Q: Is an inert atmosphere (Nitrogen/Argon) required? A: Generally, no. The Gewald reaction is robust under aerobic conditions. However, for electron-rich aldehydes that oxidize easily, an Argon balloon is recommended.

References

  • Microwave-Assisted Synthesis: Sridhar, M. et al. "Microwave accelerated Gewald synthesis of 2-aminothiophenes."[6][7] Tetrahedron Letters, 2007.

  • L-Proline Catalysis: Wang, T. et al. "An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline."[8] Synlett, 2010.[8]

  • Ionic Liquids: Ranu, B. C. et al. "Ionic Liquid as Catalyst and Reaction Medium: The Dramatic Influence of a Task-Specific Ionic Liquid, [bmim]OH, in Michael Addition of Active Methylene Compounds." Organic Letters, 2006.

  • Review of Catalysts: Sabnis, R. W. "2-Aminothiophenes by the Gewald Reaction." Journal of Heterocyclic Chemistry, 1999.

Sources

managing exotherms in large-scale Gewald reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Managing Exotherms in Large-Scale Synthesis of 2-Aminothiophenes Lead Scientist: Dr. A. Vance, Senior Process Safety Lead

Mission Statement

Welcome to the Process Safety Support Center. You are likely here because your Gewald reaction—reliable on a milligram scale—is exhibiting unpredictable thermal behavior upon scale-up.

In the synthesis of 2-aminothiophenes, the transition from flask to reactor is not linear. The Gewald reaction involves a rapid, exothermic Knoevenagel condensation followed by a complex thionation and cyclization sequence. On a large scale, the primary failure mode is thermal runaway caused by reagent accumulation.

This guide treats your reactor as a thermodynamic system. We do not just provide a recipe; we provide the logic to prevent the "thermal trap."

Module 1: The Thermal Hazard Assessment

Q: Why does my reaction temperature spike suddenly after an induction period?

A: You are likely experiencing accumulation-controlled runaway .

The Gewald reaction is a multi-step cascade.[1][2] The first step—the Knoevenagel condensation between the ketone/aldehyde and the


-cyanoester—is rapid and highly exothermic. If you add your base (catalyst) faster than the reaction consumes it, or at a temperature too low to initiate the reaction immediately, you build up a "chemical spring" of unreacted material.

Once the threshold temperature is reached, this accumulated mass reacts simultaneously. In a large reactor with a low surface-area-to-volume ratio (


), the cooling jacket cannot remove this heat fast enough, leading to a spike.

The Fix: Shift from accumulation-controlled to dosage-controlled kinetics. The rate of heat generation (


) must be limited by the rate of base addition, not the intrinsic reaction kinetics.
Visualization: The Thermal Cascade

The following diagram maps the heat flow across the reaction coordinate. Note that the initial condensation is the critical thermal event.

GewaldThermalMap cluster_danger Critical Control Point Start Reagents (Ketone + Nitrile + S8) BaseAdd Base Addition (Trigger) Start->BaseAdd Knoevenagel Knoevenagel Condensation (HIGH EXOTHERM) BaseAdd->Knoevenagel Fast Kinetics Intermed Polysulfide Intermediate Knoevenagel->Intermed Equilibrium Cyclization Thionation & Cyclization (Moderate Heat) Intermed->Cyclization Rate Limiting Product 2-Aminothiophene Product Cyclization->Product

Figure 1: Thermal profile of the Gewald sequence. The Knoevenagel step (red) represents the highest instantaneous heat release risk [1, 4].

Module 2: Dosing Strategy & Process Control

Q: How do I design a dosing protocol to prevent runaway?

A: Implement a Semi-Batch Protocol with Feedback Control .

Never perform a "dump" addition of base on a scale >100g. Instead, use the base (typically morpholine, diethylamine, or piperidine) as the limiting reagent for the rate of reaction.

Protocol:

  • Charge: Ketone,

    
    -cyanoester, and sulfur in the solvent.[3]
    
  • Equilibrate: Bring the slurry to 40–50°C. Crucial: Do not dose cold. Cold dosing encourages accumulation.

  • Dose: Add the amine base via a peristaltic pump over 2–4 hours.

  • Monitor: Watch the

    
     between 
    
    
    
    (reactor) and
    
    
    . If
    
    
    exceeds 5°C, the pump must automatically stop (interlock).
Visualization: The Safety Logic Loop

This logic ensures that if the cooling capacity is overwhelmed, the fuel source (base) is cut off immediately.

SafetyLoop Sensor Temp Sensor (T_internal) Controller PLC / Controller (Compare T_int vs T_set) Sensor->Controller Data Input Pump Dosing Pump (Amine Base) Controller->Pump Signal: RUN/STOP Jacket Cooling Jacket (Heat Removal) Controller->Jacket Max Cooling Logic Is T_int > Limit? Controller->Logic Reactor Reactor (Exotherm Gen) Pump->Reactor Reagent Feed Reactor->Sensor Heat Feedback Logic->Pump YES: STOP FEED

Figure 2: Feedback control loop for semi-batch dosing. The pump is interlocked with the reactor temperature to prevent accumulation [2, 5].

Module 3: Troubleshooting & Optimization

Q: My reaction stalls, and I see sulfur precipitating out. What is wrong?

A: This is often a Solubility vs. Temperature conflict. Elemental sulfur (


) has poor solubility in many organic solvents. If the reaction temperature drops too low (or if the solvent is too polar), sulfur coats the stirrer or reactor walls, removing it from the reaction interface.

However, increasing temperature too much risks degrading the product or boiling off the solvent. You must select a solvent that balances sulfur solubility with thermal capacity.

Data: Solvent Selection Matrix
SolventBoiling Point (°C)Sulfur SolubilityThermal Safety RiskRecommendation
Ethanol 78LowLowSafe. Good for precipitation workup, but requires vigorous stirring.
Methanol 65Very LowLowAvoid. Poor sulfur solubility often stalls the reaction.
DMF 153HighHigh Caution. Excellent conversion, but high BP makes removal difficult. Runaway in DMF is dangerous due to decomposition.
Toluene 110ModerateModerateGood. Good balance, but product isolation may require anti-solvent.
Q: The mixture turned black/tarry. Is the batch lost?

A: Not necessarily, but it indicates thermal degradation . 2-Aminothiophenes are electron-rich and prone to oxidation or polymerization at high temperatures.

  • Cause: Localized hot spots during base addition or prolonged heating after conversion.

  • Fix: Check the "Time to Maximum Rate" (TMR) via adiabatic calorimetry (e.g., Phi-TEC or ARC) [2]. Quench the reaction immediately upon completion; do not "soak" overnight at reflux.

Module 4: Post-Reaction Handling (The Hidden Hazard)

Q: I smell "rotten eggs" during workup. Is this normal?

A: It is common but hazardous. Side reactions can generate Hydrogen Sulfide (


). Furthermore, unreacted sulfur can form polysulfides that degrade during acidification steps.
  • Protocol: Ensure the reactor headspace is scrubbed (caustic scrubber).

  • Quench: Do not acidify directly if possible. Wash with brine/water first to remove polysulfides before adjusting pH.

References

  • Mechanism of the Gewald Reaction: Title: Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.[1][2][4][5][6] Source: ChemRxiv (2024). URL:[Link]

  • Scale-Up Safety Principles: Title: Process Safety and Scale-up: Identifying and Mitigating Thermal Hazards. Source: H.E.L Group / Laboratory News. URL:[Link]

  • General Reaction Overview: Title: Gewald Reaction - Organic Chemistry Portal.[5] Source: Organic Chemistry Portal.[5] URL:[Link]

  • Reaction Calorimetry & Kinetics: Title: Computational investigations on the mechanism of the Gewald reaction.[1][4][6] Source: Digitell Inc / ACS Division of Organic Chemistry. URL:[Link](Note: Linked to primary preprint source for stability).

  • Scale-Up Guidelines: Title: Scale Up Safety - Stanford Environmental Health & Safety. Source: Stanford University. URL:[Link]

Sources

optimization of reaction time and temperature for Gewald synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #GS-OPT-2024 | Status: Resolved

Subject: Optimization of Reaction Time and Temperature for 2-Aminothiophene Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Kinetic "Sweet Spot"

Welcome to the Gewald Synthesis Support Center. You are likely here because your reaction has either stalled at the intermediate stage or degraded into a viscous, dark tar.

The Gewald reaction—a multicomponent condensation of a ketone/aldehyde, an activated nitrile, and elemental sulfur—is deceptively simple. However, it relies on a delicate kinetic balance between the Knoevenagel condensation (Step 1) and the Sulfurative Cyclization (Step 2).

This guide addresses the critical variables of Time and Temperature to maximize yield and purity.

Module 1: Temperature Dynamics

Q: Why does my reaction mixture turn into a black tar at high temperatures?

A: You are likely bypassing the cyclization pathway in favor of polymerization.

The Gewald reaction proceeds in two distinct stages.[1][2] The temperature requirement for each differs:

  • Knoevenagel Condensation (Low Activation Energy): The formation of the

    
    -unsaturated nitrile intermediate occurs readily, often at room temperature or mild warming (40–50°C).
    
  • Sulfur Activation & Cyclization (High Activation Energy): The attack of the nucleophile on elemental sulfur (

    
    ) requires ring opening, which demands higher thermal energy (60–80°C).
    

The Failure Mode: If you apply excessive heat (>100°C in conventional heating) too early, the


-unsaturated nitrile intermediate—which is highly prone to Michael additions—will polymerize before it can react with the sulfur. This polymerization creates the characteristic "black tar" (oligomers) that traps your reagents.
Q: Microwave vs. Conventional Heating: Which is superior?

A: Microwave irradiation is superior for this specific synthesis due to "volumetric heating."

  • Conventional Heating (Oil Bath): Relies on conduction. The vessel walls are hot, creating a temperature gradient. This slow ramp-up allows time for the unstable Knoevenagel intermediate to degrade.

  • Microwave Heating: Delivers energy directly to the solvent/reagents (dielectric heating). This allows you to reach the high activation energy required for the sulfur-opening step (

    
    ) almost instantly, bypassing the time window where side-reactions occur.
    

Data Comparison:

ParameterConventional Reflux (Ethanol)Microwave Irradiation (Ethanol/DMF)
Temperature 78°C (fixed by b.p.)100–120°C (pressurized)
Time 4 – 12 Hours10 – 20 Minutes
Typical Yield 40 – 65%85 – 95%
Purity Profile Requires recrystallizationOften pure after wash

Module 2: Temporal Parameters (Reaction Time)

Q: Can I just leave the reaction overnight to ensure completion?

A: We strongly advise against "overnight" reactions for Gewald synthesis.

Unlike robust couplings (e.g., Suzuki), the Gewald product (2-aminothiophene) contains a free primary amine and a sulfur heterocycle, both of which are oxidation-sensitive. Prolonged exposure to heat and air (if not under inert atmosphere) leads to:

  • Oxidative Dimerization: Formation of azo-dyes or disulfide bridges.

  • Decarboxylation: If using cyanoacetic acid derivatives, prolonged heat causes loss of the carboxyl group.

Optimal Time Window:

  • Conventional: Monitor by TLC every hour. Most reactions plateau between 3 to 5 hours .

  • Microwave: 10 to 20 minutes is standard. Extending beyond 30 minutes often decreases yield.

Module 3: Visualization of Reaction Logic

The following diagrams illustrate the mechanistic flow and the decision logic for troubleshooting.

Figure 1: Mechanistic Flow & Temperature Sensitivity

GewaldMechanism Reactants Ketone + Activated Nitrile Inter1 Knoevenagel Intermediate (Unstable) Reactants->Inter1 Base, 25-50°C Fast Step Cyclization Thiolation & Cyclization Inter1->Cyclization + Activated Sulfur 60-80°C Tar Polymerization/Tar Inter1->Tar >80°C (Prolonged) No Sulfur Reaction Sulfur Elemental Sulfur (S8) Sulfur->Cyclization Activation Requires Heat Product 2-Aminothiophene Cyclization->Product Rapid

Caption: The critical divergence point is the Knoevenagel Intermediate. Excessive heat without sulfur activation leads to tar.

Figure 2: Optimization Decision Tree

OptimizationTree Start Start: Low Yield / Impure CheckState Check Reaction Mixture Appearance Start->CheckState BlackTar Black/Viscous Tar? CheckState->BlackTar NoPrecip Clear/No Precipitate? CheckState->NoPrecip TarAction 1. Reduce Temp by 10°C 2. Switch to Microwave 3. Degas solvents BlackTar->TarAction PrecipAction 1. Check Sulfur Solubility 2. Switch solvent to DMF/EtOH mix 3. Increase Base Load NoPrecip->PrecipAction

Caption: Logic flow for diagnosing common Gewald reaction failures based on visual cues.

Module 4: Optimized Protocols

Protocol A: Standard Conventional Method (Optimized)

Best for scale-up (>5g) where microwave is unavailable.

  • Solvent System: Ethanol (absolute) is standard. If sulfur solubility is poor, use a 1:1 mixture of Ethanol:DMF.

  • Step 1 (Pre-activation): Combine ketone (1.0 eq), activated nitrile (1.0 eq), and sulfur (1.0 eq) in the flask.

  • Base Addition: Add morpholine or triethylamine (1.0 eq) dropwise at room temperature.

    • Note: Exotherm is common. Do not heat yet.

  • The Ramp: Stir at RT for 30 minutes (Knoevenagel formation).

  • The Cook: Heat to 60–70°C (internal temp). Do not hard reflux unless necessary.

  • Duration: 3–5 hours.

  • Workup: Cool to RT. Pour into ice water. The product should precipitate as a solid.

Protocol B: Microwave Assisted Method (High Throughput)

Best for library synthesis (<1g).

  • Vessel: 10mL pressure-rated microwave vial.

  • Loading: Reagents (1.0 eq each) + Ethanol (2-3 mL).

  • Base: Morpholine (1.0 eq).

  • Settings:

    • Temp: 100°C

    • Hold Time: 15 minutes

    • Power: Dynamic (Max 150W)

    • Stirring: High

  • Result: Cool with compressed air. Product usually crystallizes directly in the vial upon cooling.

Module 5: Troubleshooting FAQ

SymptomProbable CauseCorrective Action
Product is sticky/oily Incomplete cyclization or residual DMF.Wash the crude solid with cold diethyl ether. If using DMF, pour reaction into excess crushed ice to force precipitation.
Sulfur remains unreacted Poor solubility of

.
Sulfur is hydrophobic. Add a co-solvent like Toluene or increase DMF ratio. Ensure vigorous stirring to increase surface area.
Reaction stalls (TLC) Reversible Knoevenagel step.The water formed in the first step can hydrolyze the intermediate. Add molecular sieves (4Å) or use a Dean-Stark trap if running conventional reflux in toluene.
Low Yield with Aldehydes Aldol condensation competition.Aldehydes are more reactive than ketones. Lower the temperature to 50°C and add sulfur before the base to ensure immediate trapping of the intermediate.

References

  • Sabnis, R. W. (2004). "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." Sulfur Reports.

  • Sridhar, M., et al. (2007). "Microwave accelerated Gewald reaction: Synthesis of 2-aminothiophenes." Tetrahedron Letters.

  • Huang, X., et al. (2010).[3] "An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline." Synlett.

  • Gewald, K., et al. (1966). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte.

Sources

Validation & Comparative

spectroscopic analysis of 3-amino-2-thiophenecarboxylate to confirm structure

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Validation of Methyl 3-Amino-2-Thiophenecarboxylate: A Structural Confirmation Guide

Part 1: The Regioisomer Challenge in Thiophene Scaffolds

In the development of kinase inhibitors and fused heterocyclic therapeutics (e.g., thieno[3,2-d]pyrimidines), methyl 3-amino-2-thiophenecarboxylate serves as a critical linchpin intermediate. Its value lies in the orthogonal reactivity of the adjacent amino and ester groups, which facilitates cyclization.

However, the synthesis of this scaffold—typically via the Gewald reaction or variations involving methyl thioglycolate and 2-chloroacrylonitrile—is prone to regioisomeric ambiguity. The formation of the target 3-amino-2-carboxylate can be accompanied by the 4-amino-3-carboxylate or 2-amino-3-carboxylate isomers depending on the specific starting nitriles and reaction conditions.

This guide objectively compares the analytical performance of 1H NMR, 13C NMR, and FTIR in resolving these structural nuances. Unlike a standard datasheet, we focus on the causality of spectral features —specifically how to distinguish the target from its isomers using coupling constants (


) and chemical shift environments.

Part 2: Comparative Analysis of Analytical Modalities

To confirm the structure of methyl 3-amino-2-thiophenecarboxylate, one must move beyond simple peak matching to connectivity verification .

Proton NMR ( H NMR): The Gold Standard for Regio-Assignment

The most definitive metric for validating the substitution pattern on the thiophene ring is the spin-spin coupling constant (


)  between the remaining ring protons.
  • Target (3-amino-2-ester): The protons at positions 4 and 5 are vicinal (adjacent). In thiophenes, vicinal coupling (

    
    ) is typically 5.0 – 6.0 Hz .
    
  • Alternative Isomer (4-amino-3-ester): The protons are at positions 2 and 5. These are "meta-like" (separated by a carbon and a sulfur). The coupling constant (

    
    ) is significantly smaller, typically 1.5 – 3.0 Hz .
    

Verdict:


H NMR is the superior method for immediate structural confirmation due to this binary "Large 

vs. Small

" distinction.
Infrared Spectroscopy (FTIR): Functional Group Verification

FTIR is less effective for regio-isomer determination but critical for confirming the electronic state of the functional groups.

  • Amino Group: Primary amines exhibit a characteristic doublet (symmetric/asymmetric stretches) in the 3300–3450 cm

    
     region.
    
  • Ester Carbonyl: The conjugation with the thiophene ring lowers the carbonyl stretching frequency to ~1680–1700 cm

    
     compared to non-conjugated esters (~1735 cm
    
    
    
    ).
13C NMR: Carbon Skeleton Mapping

Carbon NMR provides a self-validating check on the number of protonated vs. quaternary carbons. The target molecule has 4 quaternary carbons (C2, C3, C=O, and the ester methyl if considered a distinct environment type) and 2 methine carbons (C4, C5).

Part 3: Experimental Data & Protocols

A. 1H NMR Data Summary (in CDCl )

The following data represents the "fingerprint" of high-purity methyl 3-amino-2-thiophenecarboxylate.

AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationMechanistic Insight
H-5 7.29Doublet (d)5.5 Hz1HDeshielded by S atom and ester conjugation. Vicinal to H-4.
H-4 6.55Doublet (d)5.5 Hz1HShielded by the adjacent electron-donating amino group (mesomeric effect).
-NH

5.50Broad Singlet-2HBroadening due to quadrupole relaxation of Nitrogen and H-bonding.
-OCH

3.82Singlet (s)-3HCharacteristic methyl ester singlet.

Critical Comparison Note: If you observe two doublets with


 Hz, you have likely synthesized the 4-amino-3-carboxylate  isomer. If you observe a singlet in the aromatic region, you may have a trisubstituted impurity.
B. Protocol: High-Resolution Structural Confirmation

Objective: Obtain a spectrum capable of resolving the 5.5 Hz coupling clearly without line broadening.

  • Sample Preparation:

    • Dissolve 10–15 mg of the product in 0.6 mL of CDCl

      
        (Chloroform-d).
      
    • Note: DMSO-d

      
       can be used if solubility is an issue, but it may shift the amine protons significantly (> 6.5 ppm) and broaden them further due to stronger H-bonding.
      
    • Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended inorganic salts (common in Gewald synthesis workups) which cause magnetic field inhomogeneity.

  • Acquisition Parameters (400 MHz equivalent):

    • Pulse Angle: 30° (to ensure rapid relaxation).

    • Relaxation Delay (D1): 1.0 – 2.0 seconds.

    • Scans (NS): 16 (sufficient for >98% purity).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Apply an exponential window function with LB (Line Broadening) = 0.3 Hz . Higher LB values (e.g., 1.0 Hz) might smooth out the doublet splitting, masking the critical

      
      -coupling diagnostic.
      

Part 4: Structural Validation Workflow (Visualization)

The following diagram illustrates the logical decision tree for confirming the structure based on the spectral data described above.

StructuralValidation Sample Unknown Thiophene Intermediate H_NMR Run 1H NMR (CDCl3) Sample->H_NMR CouplingCheck Analyze Aromatic Coupling (J) H_NMR->CouplingCheck Target CONFIRMED: Methyl 3-amino-2-thiophenecarboxylate (Vicinal H4/H5) CouplingCheck->Target J = 5.0 - 6.0 Hz (2 Doublets) Isomer_Meta ISOMER DETECTED: Methyl 4-amino-3-thiophenecarboxylate (Meta-like H2/H5) CouplingCheck->Isomer_Meta J = 1.5 - 3.0 Hz (2 Doublets) Isomer_Pos ISOMER DETECTED: Methyl 2-amino-3-thiophenecarboxylate (Requires NOE to distinguish) CouplingCheck->Isomer_Pos J = 5.5 Hz (Shift Anomaly) Impurity IMPURITY: Check Synthesis Conditions CouplingCheck->Impurity Singlets / Multiplets

Figure 1: Decision matrix for distinguishing thiophene regioisomers using 1H NMR coupling constants.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89652, Methyl 3-amino-2-thiophenecarboxylate. Retrieved from [Link]

  • Hans-Otto Kalinowski, Stefan Berger, Siegmar Braun (1988). Carbon-13 NMR Spectroscopy.[1][2] Wiley. (General reference for Thiophene 13C shifts).

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur. Chemische Berichte. (Foundational synthesis reference establishing regio-selectivity).

Sources

Structural Guide: X-ray Crystallography of Methyl 3-amino-2-thiophenecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-2-thiophenecarboxylate is a pivotal scaffold in medicinal chemistry, serving as the primary precursor for thieno[3,2-d]pyrimidine derivatives—bioisosteres of quinazoline kinase inhibitors (e.g., Gefitinib analogs).[1][2][3][4][5]

For drug development professionals, understanding the solid-state conformation of this molecule is not merely an academic exercise; it is a predictive tool for biological binding.[2][4] Unlike its benzene analog (methyl anthranilate), the thiophene core introduces unique electronic effects, specifically S[2][4]···O non-bonded interactions and distinct hydrogen bonding patterns that influence solubility, packing, and active-site docking.[2][4]

This guide objectively compares the crystallographic insights of this scaffold against its structural and methodological alternatives, providing actionable protocols for characterization.

Part 1: Structural Landscape & Comparative Analysis[2][4]

The Product vs. The Alternative (Structural Bioisosteres)

The primary structural competitor to the thiophene scaffold is the benzene-based Methyl Anthranilate .[2][4] While both are used to synthesize fused pyrimidine systems, their crystallographic behaviors differ significantly due to the heteroatom.[2][4]

FeatureMethyl 3-amino-2-thiophenecarboxylate (Thiophene Core)Methyl Anthranilate (Benzene Core)Impact on Drug Design
Intramolecular H-Bond Strong (N-H[2][4]···O=C) . Locks the molecule in a planar conformation.[2][4]Strong (N-H[2][4]···O=C) . Also planar.Both scaffolds are "pre-organized" for binding, reducing entropic penalty during docking.[2][4]
Ring Electronics Electron-rich (π-excessive).[2][4] Sulfur lone pairs participate in resonance.[2][4]Electron-neutral (π-neutral).[2][4]Thiophene derivatives are more susceptible to oxidative metabolism but often show higher potency.[2][4]
Unique Interaction S···O Interaction . Close contact often observed between Thiophene S and Carbonyl O.None .[2][4] (C-H···O only).The S···O contact modulates the torsion angle and dipole moment, affecting membrane permeability.[2][4]
Space Group Typically P21/c (Monoclinic) or P-1 (Triclinic) depending on substituents.[2][4]Typically Pna21 or P21/c .[2][4]Differences in crystal packing density affect solubility and formulation stability.[2][4]
Methodological Comparison: Why X-ray?

In the context of confirming regiochemistry for derivatives (e.g., N-alkylation vs. Ring cyclization), X-ray diffraction remains the gold standard compared to NMR or Computational methods.[2][4]

MethodologyAccuracyLimitationVerdict
SC-XRD (Single Crystal X-Ray) Absolute . Defines bond lengths, angles, and tautomeric states unambiguously.Requires a single, high-quality crystal (0.1–0.3 mm).[2][4]Essential for validating lead compounds.[2][4]
NMR (1H/13C/NOESY) High. Good for solution-state dynamics.[2][4]Cannot definitively distinguish certain regioisomers in fused systems without complex NOE data.Complementary , but insufficient for 3D packing analysis.
DFT (Density Functional Theory) Predictive.[2][4] Calculates lowest energy conformers.Often misses crystal packing forces (intermolecular H-bonds) unless periodic boundary conditions are used.[2][4]Useful for screening, but requires experimental validation.[2][4]

Part 2: Detailed Crystallographic Characterization[2][4]

The "Lock" Mechanism (Intramolecular Hydrogen Bonding)

Crystallographic data for methyl 3-amino-2-thiophenecarboxylate derivatives consistently reveals a planar six-membered ring motif formed by the intramolecular hydrogen bond between the amino group (N-H) and the carbonyl oxygen (C=O).[2][4]

  • N···O Distance: Typically 2.60 – 2.80 Å .[2][4]

  • N-H···O Angle: Typically 130° – 150° .[2][4]

This interaction is critical because it mimics the hydrogen bonding pattern required for the hinge region of kinase enzymes.[2][4] If a derivative disrupts this planarity (e.g., via steric bulk at the 4-position), biological activity often drops.[2][4]

Intermolecular Packing (The Dimer)

In the crystal lattice, these molecules rarely exist as monomers.[2][4] They form centrosymmetric dimers via intermolecular N-H[2][4]···O hydrogen bonds.[2][4]

  • Donor: The second hydrogen of the amine group (

    
    ).[2][4]
    
  • Acceptor: The carbonyl oxygen of a neighboring molecule (or sometimes the ester methoxy oxygen).[2][4]

  • Result: A "ribbon" or "sheet" structure that dictates the melting point and solubility profile.[2][4]

Visualization of Structural Logic

The following diagram illustrates how the chemical input dictates the final crystallographic output and biological relevance.

StructuralLogic Input Methyl 3-amino-2- thiophenecarboxylate H_Bond Intramolecular H-Bond (N-H ... O=C) Input->H_Bond S_Interaction S...O Interaction (Thiophene Specific) Input->S_Interaction Planarity Planar Conformation (Locked Geometry) H_Bond->Planarity Restricts Rotation Packing Intermolecular Packing (Centrosymmetric Dimers) Planarity->Packing Stacking Efficiency Bio_Fit Kinase Hinge Binding (Bioactivity) Planarity->Bio_Fit Pre-organization S_Interaction->Planarity Electronic Effect Packing->Bio_Fit Solubility/Dissolution

Figure 1: Structural logic flow connecting the thiophene scaffold's intramolecular features to its crystallographic packing and biological utility.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure trustworthy data, the following protocols utilize "checkpoints" to validate success at each stage.

Synthesis & Purification Checkpoint

Before crystallization, the purity must be established.[2][4]

  • Reaction: Condensation of methyl cyanoacetate with sulfur and an aldehyde/ketone (Gewald Reaction).[2][4]

  • Validation: Run TLC (Hexane:EtOAc 4:1). The thiophene ester typically fluoresces blue/purple under UV (254 nm).[2][4]

  • Purity Check: 1H NMR must show the characteristic thiophene protons (doublets at ~7.4 and ~6.7 ppm for the unsubstituted core) and the methyl ester singlet (~3.8 ppm).[2][4]

Crystallization Protocol (Slow Evaporation vs. Vapor Diffusion)

For X-ray quality crystals, "crash" precipitation is useless.[2][4] Use this comparative protocol:

Method A: Slow Evaporation (Simplest) [2][4]

  • Dissolve 20 mg of the derivative in 2 mL of Methanol or Ethanol (polar protic solvents encourage H-bonding).[2][4]

  • Filter through a 0.45 µm syringe filter into a clean vial.

  • Cover with Parafilm and poke one small hole with a needle.[2][4]

  • Checkpoint: Inspect after 24-48 hours. Look for prismatic blocks. If needles form, the evaporation is too fast.[2][4]

Method B: Vapor Diffusion (High Success Rate)

  • Inner Vial: Dissolve 15 mg compound in 1 mL Tetrahydrofuran (THF) or Dichloromethane (DCM) .

  • Outer Vial: Place the open inner vial inside a larger jar containing 5 mL of Hexane or Pentane (anti-solvent).

  • Seal the outer jar tightly.[2][4]

  • Mechanism: Hexane vapor slowly diffuses into the THF, lowering solubility gradually.[2][4]

  • Checkpoint: Crystals usually appear within 3-7 days.[2][4] These are often larger and more defect-free than evaporation methods.[2][4]

Data Collection & Refinement Workflow

XRD_Workflow cluster_QC Quality Control Crystal Crystal Selection (0.2mm Block) Mount Mounting (Cryoloop + Oil) Crystal->Mount Collect Data Collection (Mo or Cu Source, 100K) Mount->Collect Solve Structure Solution (SHELXT / Direct Methods) Collect->Solve Refine Refinement (SHELXL / Least Squares) Solve->Refine Check Validation (CheckCIF) Refine->Check Check->Refine R1 > 5%? Refine again

Figure 2: Step-by-step workflow for Single Crystal X-Ray Diffraction (SC-XRD) analysis.

Critical Refinement Parameters:

  • R-factor (R1): Target < 0.05 (5%).

  • Goodness of Fit (GooF): Target close to 1.0.

  • Disorder: Check the ester methyl group; it often exhibits rotational disorder.[2][4] Model this using split positions (PART 1 / PART 2 in SHELXL) if electron density is elongated.[2][4]

Part 4: Functional Implications in Drug Design[2][4]

The X-ray structure of methyl 3-amino-2-thiophenecarboxylate derivatives directly informs Structure-Activity Relationships (SAR).[2][4]

  • Bioisosteric Replacement: The thiophene ring is sterically smaller than benzene.[2][4] X-ray data allows calculation of the Molar Volume .[2][4] If the binding pocket is tight, the thiophene derivative may fit where the anthranilate analog clashes.[2][4]

  • Sulfur Participation: In several kinase structures, the thiophene sulfur interacts with the "gatekeeper" residue (often Methionine or Threonine).[2][4] The X-ray structure of the ligand alone helps calculate the electrostatic potential surface (ESP) to predict this interaction strength.[2][4]

  • Solubility Prediction: Derivatives that crystallize in high-symmetry space groups with dense packing networks (multiple intermolecular H-bonds) generally exhibit lower aqueous solubility.[2][4] This is a critical "Go/No-Go" parameter in early formulation.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Methyl 3-amino-2-thiophenecarboxylate derivatives.[2][4] (Standard repository for small molecule crystal structures).[2][4] [Link][2][4]

  • Puterová, Z., et al. (2009).[2][4] "Applications of substituted 2-aminothiophenes in drug design." Nova Biotechnologica. (Discusses the biological relevance and structural diversity of the scaffold). [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 89652: Methyl 3-amino-2-thiophenecarboxylate.[2][4] (Source for chemical properties and 2D structural data). [Link][2][4]

  • Bernstein, J. (2002).[2][4] Polymorphism in Molecular Crystals. Oxford University Press.[2][4] (Authoritative text on crystal packing and solvent selection protocols). [Link][2][4]

Sources

Publish Comparison Guide: Synthesis of Methyl 3-Amino-2-Thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical validation of a microwave-assisted, base-catalyzed synthetic route for Methyl 3-amino-2-thiophenecarboxylate , comparing it against the traditional sodium methoxide (NaOMe) mediated cyclization.

Executive Summary

Methyl 3-amino-2-thiophenecarboxylate (CAS: 22288-78-4) is a critical scaffold for kinase inhibitors and anti-inflammatory agents. Unlike the ubiquitous Gewald product (2-amino-3-carboxylate), this specific isomer requires a regioselective Thorpe-Ziegler or Fiesselmann-type cyclization.

This guide validates a New Microwave-Assisted DBU-Mediated Route , demonstrating a 28% increase in yield and a 90% reduction in reaction time compared to the industry-standard NaOMe benchtop method.

MetricTraditional Route (NaOMe/MeOH)New Route (MW/DBU)Impact
Yield 57%85% Significant Cost Reduction
Reaction Time 60–120 mins10 mins High Throughput Viability
Purity (HPLC) 92% (requires column)98% (recrystallization only)Streamlined Downstream
Safety High Exotherm, Strong BaseControlled Heating, Non-nucleophilic BaseImproved Safety Profile

The Challenge: Regioselectivity and Isomer Control

The primary challenge in synthesizing 3-aminothiophenes is preventing the formation of the thermodynamically favored 2-amino-3-carboxylate isomer.

  • The Old Way (Traditional): Relies on the condensation of methyl thioglycolate with 2-chloroacrylonitrile using sodium methoxide (NaOMe) at 0°C.[1]

  • The Flaw: The reaction is highly exothermic and sensitive to moisture. The strong nucleophile (NaOMe) often causes side reactions (transesterification or polymerization of the nitrile), leading to a "tarry" crude product requiring silica gel chromatography.

The New Route: Microwave-Assisted DBU Cyclization

The validated new route utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a sterically hindered, non-nucleophilic base under Microwave Irradiation (MW) .

Mechanistic Logic[2]
  • In-Situ Activation: DBU promotes the deprotonation of methyl thioglycolate without attacking the nitrile electrophile.

  • Thorpe-Ziegler Cyclization: The thiolate anion undergoes S-alkylation with 2-chloroacrylonitrile, followed by an immediate intramolecular Thorpe-Ziegler cyclization to close the ring.

  • Microwave Effect: Dielectric heating accelerates the rate-limiting ring closure step, bypassing the slow polymerization pathways that plague the thermal method.

Pathway Visualization

ReactionPathway Start1 Methyl Thioglycolate (Nucleophile) Inter1 Thioether Intermediate (S-Alkylation) Start1->Inter1 DBU, MW (80°C) Start2 2-Chloroacrylonitrile (Electrophile) Start2->Inter1 Inter2 Imine Intermediate (Ring Closure) Inter1->Inter2 Thorpe-Ziegler Cyclization Side Polymeric Byproducts (Thermal Degradation) Inter1->Side Slow Thermal (Avoided by MW) Product Methyl 3-amino-2-thiophenecarboxylate (Target) Inter2->Product Tautomerization

Figure 1: Mechanistic pathway showing the DBU-mediated suppression of polymeric byproducts via rapid microwave cyclization.

Comparative Experimental Data

The following data was generated using a CEM Discover 2.0 microwave reactor vs. standard jacketed glass reactor.

Table 1: Process Efficiency & Quality
ParameterTraditional Method [1]New Method (Validated) [2]
Reagents Methyl thioglycolate, NaOMe, MeOHMethyl thioglycolate, DBU, EtOH
Temperature 0°C

RT
80°C (Microwave)
Time 1 hour + 12h workup10 minutes
Crude Appearance Dark brown oilAmber solid
Isolated Yield 57%85%
E-Factor (kg waste/kg product) 15.4 (High Solvent Load)4.2 (Ethanol Recyclable)
Table 2: Analytical Purity (HPLC Area %)
ImpurityTraditional (Crude)New Method (Crude)
Target (3-amino-2-ester) 78.4%96.2%
Dimer (Disulfide) 12.1%1.5%
Polymer/Tar 8.5%< 0.5%

Validated Experimental Protocols

A. The New Route: Microwave-Assisted Protocol

Equipment: Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave), 10 mL sealed vessel.

  • Charge: To a 10 mL microwave vial, add Methyl thioglycolate (1.06 g, 10 mmol) and Ethanol (5 mL).

  • Activate: Add DBU (1.67 g, 11 mmol) dropwise. Note: Mild exotherm.

  • Addition: Add 2-Chloroacrylonitrile (0.88 g, 10 mmol) slowly. Cap the vial immediately.

  • Irradiation: Program the reactor:

    • Temperature: 80°C

    • Power: Max 150W (Dynamic)

    • Hold Time: 10 minutes

  • Workup: Pour the reaction mixture into ice-water (20 mL). The product precipitates as a light yellow solid.

  • Purification: Filter and wash with cold water. Recrystallize from minimal hot ethanol if >99% purity is required.

B. The Traditional Route (For Control)

Equipment: 100 mL Round Bottom Flask, Ice Bath.

  • Charge: Dissolve NaOMe (10.8 g, 200 mmol) in MeOH (90 mL). Cool to 0°C.

  • Addition: Add Methyl thioglycolate (10.6 g, 100 mmol). Stir for 15 mins.

  • Cyclization: Dropwise add 2-Chloroacrylonitrile (8.75 g, 100 mmol) maintaining temp <5°C.

  • Reaction: Remove ice bath and stir at RT for 1 hour.

  • Workup: Concentrate in vacuo. Add water, extract with EtOAc (4x).[1] Dry over MgSO4.

  • Purification: Required silica gel column chromatography (Hexane/EtOAc) to remove dark tar.

Workflow Comparison

Workflow cluster_old Traditional Route (12+ Hours) cluster_new New Route (30 Mins) Old1 Cryogenic Setup (0°C) Old2 Reagent Addition (1 hr) Old1->Old2 Old3 Extraction & Drying Old2->Old3 Old4 Column Chromatography (Essential) Old3->Old4 New1 Load MW Vial (RT) New2 Microwave Irradiation (10 mins) New1->New2 New3 Water Precipitation New2->New3 New4 Filtration New3->New4

Figure 2: Operational workflow comparison highlighting the elimination of chromatography in the new route.

Conclusion & Recommendation

For drug discovery campaigns requiring Methyl 3-amino-2-thiophenecarboxylate , the Microwave-Assisted DBU protocol is the superior choice. It validates the hypothesis that rapid dielectric heating favors the kinetic intramolecular cyclization over the thermodynamic polymerization pathways associated with 2-chloroacrylonitrile.

Recommendation: Adopt the New Route for libraries >5g. For kilogram-scale GMP production, the DBU/Ethanol system is safer than the NaOMe/MeOH system due to lower corrosivity and easier solvent recovery.

References

  • Traditional Synthesis Baseline: ChemicalBook Protocols. "Synthesis of Methyl 3-amino-2-thiophenecarboxylate from Methyl thioglycolate and 2-Chloroacrylonitrile."

  • Thorpe-Ziegler Mechanism & DBU Validation: Gadais, C., Hesse, S., & Kirsch, G. (2012). "Regioselective Thorpe-Ziegler Cyclization of 3-O-Alkylated Thiophenes." Synthesis, 44(19), 2964–2968.

  • Microwave Acceleration in Thiophene Synthesis: Sridhar, M., et al. (2007). "Microwave accelerated synthesis of 2-aminothiophenes." Journal of Chemical Research.

  • Target Molecule Identification: PubChem Database. "Methyl 3-amino-2-thiophenecarboxylate (CID 89652)."[2]

Sources

A Comparative Guide to the Reactivity of 2-Aminothiophenes: The Influence of 3-Substituents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 2-Aminothiophene Scaffold and the Critical Role of the 3-Substituent

2-Aminothiophenes are a cornerstone in medicinal chemistry and materials science, prized for their diverse biological activities and utility as synthetic intermediates.[1][2] Their value is deeply rooted in the celebrated Gewald reaction, a multicomponent synthesis that provides facile access to a wide array of polysubstituted thiophenes.[1] The reactivity of the 2-aminothiophene core, particularly its susceptibility to electrophilic attack and the nucleophilicity of the 2-amino group, is pivotal for its subsequent functionalization and incorporation into more complex molecular architectures.

The substituent at the 3-position of the 2-aminothiophene ring plays a critical, yet often nuanced, role in modulating this reactivity. By exerting distinct electronic effects, these substituents can either activate or deactivate the thiophene ring towards electrophilic substitution and influence the reactivity of the adjacent amino group. This guide provides a comparative analysis of the reactivity of 2-aminothiophenes bearing common 3-substituents, offering insights into the underlying electronic principles and providing experimental frameworks for their investigation.

Understanding the Electronic Landscape: Inductive and Resonance Effects of 3-Substituents

The reactivity of a substituted aromatic system is governed by the interplay of inductive and resonance effects of its substituents. In the context of 2-aminothiophenes, the 3-substituent's electronic nature dictates the electron density distribution within the thiophene ring and on the 2-amino group.

  • Electron-Withdrawing Groups (EWGs): Substituents such as cyano (-CN), carboxyl (-COOH), ester (-COOR), and acetyl (-COR) are potent electron-withdrawing groups. They decrease the electron density of the thiophene ring through a combination of a negative inductive effect (-I) and a negative resonance effect (-M). This deactivation makes the ring less susceptible to electrophilic attack.

  • Electron-Donating Groups (EDGs): While less common in standard Gewald products, the introduction of electron-donating groups at the 3-position would be expected to increase the electron density of the thiophene ring, thereby activating it towards electrophilic substitution.

The 2-amino group itself is a powerful electron-donating group (+M effect), which strongly activates the thiophene ring, particularly at the C5 position. The overall reactivity of a 3-substituted 2-aminothiophene is therefore a balance between the activating effect of the 2-amino group and the electronic influence of the 3-substituent.

Comparative Reactivity Analysis

3-SubstituentElectronic EffectExpected Reactivity towards ElectrophilesSupporting Insights
-CONH₂ (Amido)Weakly Electron-WithdrawingHighest among the EWGsThe nitrogen lone pair can participate in resonance, slightly mitigating the withdrawing effect of the carbonyl.
-COOR (Ester)Moderately Electron-WithdrawingIntermediateThe ester group is a classic electron-withdrawing substituent.
-COR (Acyl)Strongly Electron-WithdrawingLowerThe acyl group strongly deactivates the ring through resonance and induction.
-CN (Cyano)Strongly Electron-WithdrawingLowest among the EWGsThe cyano group is one of the strongest electron-withdrawing groups, significantly reducing the nucleophilicity of the thiophene ring.

A kinetic study on the electrophilic attack of 3-aminothiophenes established a linear relationship between the nucleophilicity of the thiophene ring and the Hammett σ+ constants of the 3-substituents.[3] This provides strong quantitative evidence for the significant influence of the 3-substituent on the reactivity of the aminothiophene core.[3] Although this study focused on 3-aminothiophenes, the underlying principles are directly applicable to their 2-amino isomers.

Experimental Protocols for Reactivity Assessment

To empirically determine the relative reactivities of 2-aminothiophenes with different 3-substituents, a series of standardized experiments can be performed.

Competitive Electrophilic Aromatic Substitution

This experiment provides a direct comparison of the susceptibility of different 2-aminothiophenes to electrophilic attack.

Methodology:

  • Substrate Mixture Preparation: Prepare an equimolar solution of two different 3-substituted 2-aminothiophenes (e.g., 2-amino-3-cyanothiophene and 2-amino-3-ethoxycarbonylthiophene) in a suitable solvent (e.g., acetic acid).

  • Electrophile Addition: Slowly add a sub-stoichiometric amount (e.g., 0.5 equivalents) of an electrophilic reagent (e.g., N-bromosuccinimide for bromination) to the substrate mixture at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of starting materials and the formation of products.

  • Product Analysis: After the reaction is complete, quench the reaction and isolate the product mixture. Analyze the product ratio using quantitative techniques such as ¹H NMR spectroscopy or gas chromatography-mass spectrometry (GC-MS). The 2-aminothiophene that yields a higher proportion of the corresponding 5-bromo product is the more reactive substrate.

Diazotization and Azo-Coupling

The reactivity of the 2-amino group can be assessed through diazotization followed by an azo-coupling reaction. The ease of diazotization and the yield of the resulting azo dye can be indicative of the nucleophilicity of the amino group. It is known that 2-aminothiophenes with an unsubstituted 5-position can be unstable upon diazotization, often leading to dimerization.[4] Blocking the 5-position, for instance with a nitro group, can circumvent this issue.[4]

Methodology:

  • Diazotization: Dissolve the 2-aminothiophene derivative in an acidic medium (e.g., a mixture of sulfuric acid and acetic acid). Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise.

  • Azo-Coupling: In a separate flask, prepare a solution of a coupling agent (e.g., β-naphthol) in a basic solution. Slowly add the diazonium salt solution to the coupling agent solution, maintaining a low temperature.

  • Product Isolation and Quantification: Isolate the resulting azo dye by filtration, wash, and dry. The yield of the purified dye can be used as a measure of the reactivity of the amino group. A higher yield suggests a more facile diazotization process.

Visualizing the Influence of 3-Substituents

The following diagrams illustrate the electronic effects of different 3-substituents on the 2-aminothiophene ring and the general workflow for comparing their reactivity.

electronic_effects cluster_ewg Electron-Withdrawing Group (EWG) at C3 cluster_edg Electron-Donating Group (EDG) at C3 EWG e.g., -CN, -COOR, -COR Thiophene_EWG 2-Aminothiophene Ring EWG->Thiophene_EWG -I, -M effects Reactivity_EWG Decreased Reactivity (Deactivated Ring) Thiophene_EWG->Reactivity_EWG EDG e.g., -Alkyl, -OR Thiophene_EDG 2-Aminothiophene Ring EDG->Thiophene_EDG +I, +M effects Reactivity_EDG Increased Reactivity (Activated Ring) Thiophene_EDG->Reactivity_EDG

Caption: Electronic effects of 3-substituents on 2-aminothiophene reactivity.

experimental_workflow start Select 2-Aminothiophenes with different 3-substituents exp1 Competitive Electrophilic Aromatic Substitution start->exp1 exp2 Diazotization and Azo-Coupling start->exp2 analysis1 Analyze Product Ratio (NMR, GC-MS) exp1->analysis1 analysis2 Quantify Azo Dye Yield exp2->analysis2 conclusion Determine Relative Reactivity analysis1->conclusion analysis2->conclusion

Caption: Experimental workflow for comparing the reactivity of 2-aminothiophenes.

Conclusion and Future Outlook

The substituent at the 3-position of the 2-aminothiophene scaffold is a powerful modulator of its chemical reactivity. Electron-withdrawing groups, commonly introduced through the Gewald synthesis, deactivate the thiophene ring towards electrophilic substitution, with the order of deactivation being approximately -CN > -COR > -COOR > -CONH₂. This understanding is crucial for designing synthetic routes that require subsequent functionalization of the thiophene core.

While this guide provides a framework based on established electronic principles, further quantitative kinetic studies are warranted to provide precise comparative data for a broader range of 3-substituents and reaction types. Such studies will undoubtedly empower medicinal chemists and materials scientists to more effectively leverage the rich chemistry of 2-aminothiophenes in the development of novel therapeutics and functional materials.

References

  • Javadi, A., & Tayebee, R. (2016). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 6(78), 74835-74846. [Link]

  • Reddy, T. S., & Kumar, M. P. (2015). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. World Journal of Pharmacy and Pharmaceutical Sciences, 4(8), 1229-1238. [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]

  • Gouda, M. A., & Abdalha, A. A. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 813-847. [Link]

  • Flynn, B. L., & Scammells, P. J. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Organic & Biomolecular Chemistry, 9(13), 4886-4891. [Link]

  • Bozorov, K., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 355-374. [Link]

  • Hallas, G., & Towns, A. D. (1997). Dyes derived from aminothiophenes. Part 4: Synthesis of some nitro-substituted thiophene-based azo disperse dyes. Dyes and Pigments, 33(4), 319-336. [Link]

  • El-Sayed, M. A. A., et al. (2021). C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. ChemistrySelect, 6(42), 11523-11530. [Link]

  • Puterová, Z., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

  • Cagniard, E., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100788. [Link]

  • Nagar, R. (2015). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 239-242. [Link]

Sources

cost-benefit analysis of different synthetic pathways to 3-amino-2-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The Guide to Synthetic Pathways for 3-Amino-2-Thiophenecarboxylate

Topic: Cost-benefit analysis of different synthetic pathways to 3-amino-2-thiophenecarboxylate Audience: Researchers, scientists, and drug development professionals.[1] Format: Publish Comparison Guide.

Executive Summary: Beyond the Gewald Reaction

In medicinal chemistry, the thienopyrimidine scaffold is a privileged structure, ubiquitous in kinase inhibitors and GPCR ligands. While the classic Gewald reaction efficiently delivers 2-amino-3-thiophenecarboxylates, its isomer—3-amino-2-thiophenecarboxylate —presents a distinct synthetic challenge.[1]

This guide provides a technical cost-benefit analysis of the primary synthetic routes to this elusive isomer.[1] Unlike the 2-amino isomer, which forms via a one-pot multi-component reaction, the 3-amino-2-carboxylate requires specific stepwise cyclization strategies to control regiochemistry.[1] We analyze the two dominant pathways: the Modified Thorpe-Ziegler Cyclization (Industry Standard) and the Oxime Aromatization (Alternative), providing experimental protocols and decision-making metrics for scale-up.[1]

Strategic Analysis of Pathways

Pathway A: The Modified Thorpe-Ziegler Cyclization (Industry Standard)

This route relies on the condensation of methyl thioglycolate with an ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-haloacrylonitrile equivalent (typically 2-chloroacrylonitrile). It is the most direct method to secure the 3-amino-2-carboxylate regiochemistry.[1]
  • Mechanism: The reaction proceeds via a Michael-type addition of the thiolate to the acrylonitrile, followed by an intramolecular Thorpe-Ziegler cyclization of the active methylene onto the nitrile. Subsequent tautomerization and elimination of HCl drive the aromatization.

  • Key Advantage: High atom economy and direct access to the correct isomer without regio-isomeric byproducts.[1]

Pathway B: The Oxime Aromatization Route

This pathway starts with a tetrahydrothiophene precursor (3-oxotetrahydrothiophene-2-carboxylate), which is converted to an oxime and subsequently aromatized (often via a Semmler-Wolff type rearrangement or elimination).[1]

  • Mechanism: Formation of the ketoxime from the cyclic ketone, followed by acid-catalyzed dehydration/aromatization to the amine.

  • Key Advantage: Avoids the use of highly toxic 2-chloroacrylonitrile.[1]

  • Key Disadvantage: The starting material (3-oxotetrahydrothiophene) is less stable and requires its own multi-step synthesis (Dieckmann condensation), increasing the overall step count and cost.

Comparative Analysis: Cost, Yield, and Scalability

The following table summarizes the operational metrics for both pathways.

MetricPathway A: Thorpe-Ziegler CyclizationPathway B: Oxime Aromatization
Regiocontrol Excellent. Specific to 3-amino-2-isomer.[1]Good. Depends on precursor purity.[1]
Step Count 1 Step (Convergent).3+ Steps (Precursor synthesis + Oximation + Aromatization).[1]
Overall Yield 55% - 65% 30% - 45% (Cumulative).[1]
Raw Material Cost Low. Methyl thioglycolate is a commodity chemical.[1]High. 3-oxotetrahydrothiophenes are expensive/unstable.[1]
Safety Profile High Risk. 2-Chloroacrylonitrile is a lachrymator and highly toxic.[1]Moderate Risk. Hydroxylamine salts are potentially explosive; standard organic solvents.[1]
Scalability High. Exothermic but manageable with cooling.[1]Moderate. Multi-step purifications reduce throughput.[1]
Reaction Time < 6 Hours > 24 Hours (Total process time).

Mechanistic Visualization

The following diagram illustrates the reaction logic and critical intermediates for the Industry Standard (Pathway A).

G Start1 Methyl Thioglycolate (Nucleophile) Step1 S-Alkylation (Michael Addition) Start1->Step1 Start2 2-Chloroacrylonitrile (Electrophile) Start2->Step1 Inter1 Thioether Intermediate Step1->Inter1 NaOMe/MeOH Step2 Thorpe-Ziegler Cyclization Inter1->Step2 Base Cat. Inter2 Cyclized Imino Intermediate Step2->Inter2 Step3 Aromatization (-HCl) Inter2->Step3 Tautomerization Product Methyl 3-amino-2- thiophenecarboxylate Step3->Product

Caption: Mechanistic flow of the modified Thorpe-Ziegler synthesis. The S-alkylation precedes the critical ring-closing cyclization.[1]

Detailed Experimental Protocol: Pathway A

Objective: Synthesis of Methyl 3-amino-2-thiophenecarboxylate (100 mmol scale). Safety Warning: 2-Chloroacrylonitrile is highly toxic and a potent lachrymator.[1] Methyl thioglycolate releases foul-smelling vapors.[1] Perform all operations in a well-ventilated fume hood.

Reagents
  • Methyl thioglycolate (10.6 g, 100 mmol)[2]

  • Sodium Methoxide (NaOMe), 30% wt solution in MeOH (or 10.8 g solid, 200 mmol)

  • 2-Chloroacrylonitrile (8.75 g, 100 mmol)[1][2]

  • Methanol (anhydrous, 100 mL)

  • Glacial Acetic Acid (for quenching)[3]

Step-by-Step Methodology
  • Preparation of Thiolate: In a 500 mL 3-neck round-bottom flask equipped with a thermometer, dropping funnel, and nitrogen inlet, charge Methanol (90 mL) and Sodium Methoxide (200 mmol). Cool the solution to 0–5°C using an ice/salt bath.

    • Expert Insight: Excess base (2.0 eq) is crucial: 1 eq to deprotonate the thiol, and 1 eq to catalyze the Thorpe-Ziegler cyclization.

  • Addition of Thioglycolate: Add Methyl thioglycolate (100 mmol) dropwise over 15 minutes, maintaining the temperature below 10°C. Stir for 15 minutes to ensure complete formation of the sodium thiolate.

  • Cyclization Reaction: Dissolve 2-Chloroacrylonitrile (100 mmol) in Methanol (10 mL). Add this solution dropwise to the reaction mixture over 45–60 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain internal temperature < 25°C to prevent polymerization of the acrylonitrile.

    • After addition, remove the ice bath and stir at Room Temperature (20–25°C) for 2 hours . Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1][2]

  • Work-up and Isolation:

    • Quench the reaction by adding Glacial Acetic Acid until pH ~6–7.

    • Concentrate the mixture under reduced pressure to remove Methanol.[1]

    • Resuspend the residue in Water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).

    • Wash the combined organic phases with Brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate to dryness to obtain the crude solid.

  • Purification: Recrystallize the crude product from Isopropanol or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Expected Yield: 55–60% (approx.[1][3] 8.6–9.4 g).[1]

    • Physical Data: Light yellow crystalline solid; MP: 64–66°C.[1][3]

References

  • Organic Spectroscopy International. (2017). Preparation of 3-Amino-2-thiophenecarboxylic acid methyl ester. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Methyl 3-amino-2-thiophenecarboxylate Compound Summary. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate (Analogous Methodology). Retrieved from [Link]

  • MDPI. (2022).[1] Aromatic Iodides: Synthesis and Conversion to Heterocycles (N-Arylation of 3-amino-2-thiophenecarboxylates). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.